3-Isopropyl-1H-1,2,4-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4(2)5-6-3-7-8-5/h3-4H,1-2H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNQPSCMOSUVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=NN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23161-10-6 | |
| Record name | 3-Isopropyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of 3-Isopropyl-1H-1,2,4-triazole
Abstract: This document provides an in-depth technical examination of 3-Isopropyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. We will explore its core physicochemical properties, spectroscopic profile, chemical reactivity, and synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesized overview of the molecule's characteristics and its role as a key structural motif in biologically active agents. We will delve into the causality behind its utility, particularly as a pharmacophore in antifungal agents, and provide foundational knowledge for its application in modern research.
Introduction
The 1,2,4-triazole scaffold is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms.[1][2] This heterocyclic system is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide array of successful therapeutic agents.[3] Its unique electronic properties, stability, and capacity for hydrogen bonding make it an excellent pharmacophore. This compound, which incorporates an isopropyl substituent on the triazole core, is a representative member of this class, serving as a crucial building block and a compound of interest for its own potential bioactivities.
Nomenclature and CAS Information
Molecular Structure and Tautomerism
The 1,2,4-triazole ring is a planar, aromatic system with 6π electrons delocalized across the ring.[1] A critical feature of N-unsubstituted 1,2,4-triazoles is the existence of tautomers due to the migration of the proton on the ring nitrogens. This compound exists in a rapid equilibrium between the 1H and 4H tautomeric forms, with the 1H form generally considered to be more stable.[1][7][8] This tautomerism is crucial as it influences the molecule's hydrogen bonding capabilities and its interactions with biological targets.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these parameters is essential for designing experiments, formulating products, and predicting pharmacokinetic profiles.
General Properties
The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [4][6] |
| Molecular Weight | 111.15 g/mol | [4] |
| Physical Form | Solid or semi-solid | [5] |
| Boiling Point | 233.7 ± 23.0 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Flash Point | 104.1 ± 15.6 °C | [6] |
| Index of Refraction | 1.507 | [6] |
Solubility and Partition Coefficient
The parent 1,2,4-triazole is highly soluble in water and other polar solvents like ethanol.[1][9] The addition of the isopropyl group to the triazole ring increases its lipophilicity.
-
Partition Coefficient (LogP): The LogP value is reported as 0.33 .[6] This value indicates a relatively balanced hydrophilic-lipophilic character, suggesting the molecule can partition between aqueous and lipid phases, a desirable property for drug candidates.
Acidity and Basicity (pKa)
The 1,2,4-triazole ring is amphoteric. The ring nitrogens are weakly basic, while the N-H proton is weakly acidic.
-
Basicity (pKa of Conjugate Acid): For the parent 1,2,4-triazole, the pKa of the protonated form (triazolium) is 2.45.[10] Alkyl derivatives are also known to be very weak bases.[11] This low basicity means the ring is only significantly protonated under strongly acidic conditions.
-
Acidity (pKa): The pKa of the N-H proton on the parent 1,2,4-triazole is 10.26.[1][10] This proton can be removed by a sufficiently strong base, forming a triazolate anion, which is a potent nucleophile and a common bridging ligand in coordination chemistry.[10]
Synthesis and Manufacturing
The synthesis of substituted 1,2,4-triazoles is well-established, with several classical methods available. These reactions typically involve the cyclization of precursors containing the necessary C-N-N and C-N fragments.
Common Synthetic Routes
Classic methods like the Pellizzari and Einhorn-Brunner reactions are foundational for 1,2,4-triazole synthesis.[1][10] For a 3-substituted triazole like this compound, a common strategy involves the cyclization of an amidrazone derived from an isobutyric acid precursor.
A plausible modern approach involves a one-pot, copper-catalyzed reaction between a nitrile (isobutyronitrile) and hydroxylamine hydrochloride, or the reaction of an isobutyric acid derivative with hydrazine and a carbon source like formamide.[1][12]
Synthesis Workflow Diagram
The following diagram illustrates a generalized synthetic pathway for 3-substituted 1,2,4-triazoles, a route applicable to the target molecule.
Caption: Generalized workflow for the synthesis of this compound.
Example Experimental Protocol: Pellizzari-type Synthesis
This is a representative, generalized protocol based on established chemical principles.
-
Step 1: Formation of Isobutyryl Hydrazide: Equimolar amounts of ethyl isobutyrate and hydrazine hydrate are refluxed in ethanol for 8-12 hours. The solvent is removed under reduced pressure to yield crude isobutyryl hydrazide.
-
Step 2: Condensation: The crude isobutyryl hydrazide is mixed with an excess of formamide (acting as both solvent and reagent).
-
Step 3: Cyclization: The mixture is heated to 150-170 °C for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification: After cooling, the reaction mixture is poured into cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Chemical Reactivity and Stability
The reactivity of the 1,2,4-triazole ring is governed by its aromaticity and the electron distribution influenced by the three nitrogen atoms.
Electrophilic and Nucleophilic Substitution
-
Electrophilic Substitution: The ring nitrogen atoms are electron-rich and are the primary sites for electrophilic attack.[1][8] Reactions like alkylation and acylation occur readily at the N1 or N4 positions. Direct electrophilic substitution on the ring carbons is generally not feasible.
-
Nucleophilic Substitution: The ring carbon atoms (C3 and C5) are electron-deficient due to their proximity to electronegative nitrogens.[1] This makes them susceptible to nucleophilic attack, particularly if a good leaving group is present at one of these positions.[8]
Reactivity Diagram```dot
References
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 23161-10-6 [sigmaaldrich.com]
- 6. This compound | CAS#:23161-10-6 | Chemsrc [chemsrc.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. isres.org [isres.org]
An In-depth Technical Guide to the Synthesis of 3-Isopropyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Isopropyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-triazole core is a privileged scaffold, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] This guide will delve into the primary synthetic routes, from classical named reactions to more contemporary methods, offering detailed mechanistic insights, step-by-step experimental protocols, and characterization data to facilitate its practical application in a research and development setting.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[3] The substituent at the 3-position of the triazole ring plays a significant role in modulating the compound's pharmacological profile. The isopropyl group, in particular, can impart favorable lipophilic characteristics, influencing the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
This guide will focus on the synthesis of the parent this compound, providing a foundational understanding for the synthesis of more complex derivatives.
Key Synthetic Pathways to this compound
Several synthetic strategies can be employed to construct the 3-isopropyl-1,2,4-triazole core. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
From Isobutyrohydrazide: A Versatile Precursor
One of the most direct and common routes to 3-substituted-1,2,4-triazoles involves the use of the corresponding acylhydrazide. In this case, isobutyrohydrazide serves as the key building block.
A widely utilized and efficient method for the synthesis of 3-substituted-1,2,4-triazoles is the reaction of an acylhydrazide with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[4][5] DMF-DMA serves as a one-carbon synthon, providing the C5 carbon of the triazole ring.
Mechanism: The reaction proceeds through the initial formation of a hydrazone-aminal intermediate by the reaction of the acylhydrazide with DMF-DMA. This is followed by an intramolecular cyclization with the elimination of dimethylamine and methanol to afford the aromatic 1,2,4-triazole ring.
graph "Reaction_of_Isobutyrohydrazide_with_DMF-DMA" {
layout=dot;
rankdir=LR;
node [shape=none, fontname="Helvetica", fontsize=10];
edge [arrowhead=vee, color="#4285F4", fontname="Helvetica", fontsize=10];
// Reactants
isobutyrohydrazide [label="Isobutyrohydrazide"];
dmf_dma [label="DMF-DMA"];
intermediate [label="Hydrazone-aminal\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
product [label="this compound", shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#1967D2"];
// Reaction flow
isobutyrohydrazide -> intermediate [label="+ DMF-DMA"];
intermediate -> product [label="Cyclization\n- (CH3)2NH\n- CH3OH"];
}
Figure 2: General schematic of the Pellizzari reaction for this compound.
The Einhorn-Brunner reaction provides a route to substituted 1,2,4-triazoles through the condensation of imides with hydrazines in the presence of a weak acid.[6][7] To synthesize this compound via this method, one would require N-formylisobutyramide and hydrazine.
Mechanism: The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the imide. This is followed by dehydration and intramolecular cyclization to form the triazole ring.[3][8] The regioselectivity of the Einhorn-Brunner reaction is a key consideration when using unsymmetrical imides.[7]
```dot
graph "Einhorn-Brunner_Reaction" {
layout=dot;
rankdir=LR;
node [shape=none, fontname="Helvetica", fontsize=10];
edge [arrowhead=vee, color="#34A853", fontname="Helvetica", fontsize=10];
// Reactants
imide [label="N-Formylisobutyramide"];
hydrazine [label="Hydrazine"];
intermediate [label="Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
product [label="this compound", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
// Reaction flow
imide -> intermediate [label="+ Hydrazine"];
intermediate -> product [label="Cyclization\n- H2O"];
}```
Figure 3: General schematic of the Einhorn-Brunner reaction for this compound.
Synthesis from Nitriles
Isobutyronitrile can serve as a readily available starting material for the synthesis of this compound. This approach typically involves the formation of an intermediate that is then cyclized.
A common strategy involves the reaction of isobutyronitrile with hydrazine to form isobutyramidine hydrazone (an amidrazone), which is then cyclized with a one-carbon source like formic acid or its derivatives.
[7][9]
Experimental Protocol (Two-Step):
-
Formation of Isobutyryl Amidrazone:
-
In a sealed tube, heat a mixture of isobutyronitrile and hydrazine hydrate.
-
After cooling, the excess hydrazine and unreacted nitrile are removed under vacuum to yield the crude amidrazone.
-
Cyclization:
-
The crude amidrazone is then heated with an excess of formic acid.
-
The reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to give the crude this compound, which can be further purified.
Characterization of this compound
Proper characterization of the synthesized compound is essential to confirm its identity and purity.
Physical Properties
Property Value Reference Molecular Formula C₅H₉N₃ [10] Molecular Weight 111.15 g/mol [10] Appearance White solid Melting Point Data not readily available in cited sources
Spectroscopic Data
While specific spectra for this compound are not widely published in the provided search results, the expected spectroscopic features can be inferred from the analysis of similar 1,2,4-triazole derivatives.
[11][12]
-
¹H NMR:
-
A doublet for the six methyl protons of the isopropyl group.
-
A septet for the methine proton of the isopropyl group.
-
A singlet for the C5-H proton of the triazole ring.
-
A broad singlet for the N-H proton of the triazole ring, which is exchangeable with D₂O.
-
¹³C NMR:
-
A signal for the methyl carbons of the isopropyl group.
-
A signal for the methine carbon of the isopropyl group.
-
Signals for the C3 and C5 carbons of the triazole ring.
-
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 111.
-
Common fragmentation patterns for 1,2,4-triazoles include the loss of N₂ and HCN.
[13]
Conclusion
The synthesis of this compound can be achieved through several viable pathways. The reaction of isobutyrohydrazide with DMF-DMA represents a modern and efficient method. Classical named reactions such as the Pellizzari and Einhorn-Brunner reactions, while historically significant, may present challenges in terms of reaction conditions and regioselectivity. The synthesis from isobutyronitrile offers an alternative route utilizing readily available starting materials.
The choice of synthetic route will ultimately be guided by the specific requirements of the research, including scale, available instrumentation, and desired purity. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize and characterize this important heterocyclic building block for application in drug discovery and development.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 5. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ripublication.com [ripublication.com]
- 10. rsc.org [rsc.org]
- 11. whitman.edu [whitman.edu]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Spectroscopic data for 3-Isopropyl-1H-1,2,4-triazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Isopropyl-1H-1,2,4-triazole
Introduction
This compound is a heterocyclic organic compound featuring a five-membered 1,2,4-triazole ring substituted with an isopropyl group at the 3-position. The 1,2,4-triazole moiety is a critical pharmacophore in medicinal chemistry, found in a wide array of therapeutic agents, including well-known antifungal drugs like fluconazole and itraconazole, showcasing its importance in drug development.[1] The structural elucidation and purity assessment of such molecules are paramount, underpinning the reliability of research and the safety of potential pharmaceutical products. Spectroscopic analysis provides the definitive molecular fingerprint required for this purpose.
This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the expected spectroscopic data for this compound (Molecular Formula: C₅H₉N₃, Molecular Weight: 111.15 g/mol [2]) and the robust methodologies for their acquisition and interpretation. By integrating foundational principles with practical, field-proven protocols, this document aims to provide an authoritative framework for the complete spectroscopic characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern generated, particularly under electron ionization (EI), offers a detailed roadmap of the molecule's structure, providing definitive proof of its identity.
Expected Mass Spectrum and Fragmentation Analysis
The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 111, corresponding to its nominal molecular weight. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition of C₅H₉N₃.[2]
Under Electron Ionization (EI), the 1,2,4-triazole ring is known to undergo characteristic fragmentation pathways.[3] A primary fragmentation event for this compound involves the loss of a stable neutral molecule, such as hydrogen cyanide (HCN, 27 Da) or a nitrogen molecule (N₂, 28 Da). The most significant fragmentation is often the cleavage of the isopropyl substituent. The loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group would result in a fragment at m/z 96. A more favorable fragmentation is the loss of a propylene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement, leading to a fragment corresponding to 3-amino-1,2,4-triazole at m/z 69.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity | Rationale |
| 111 | [M]⁺ | Molecular Ion |
| 96 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |
| 69 | [M - C₃H₆]⁺ | Loss of propylene via McLafferty rearrangement |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
| 42 | [C₂H₄N]⁺ | Fragment from triazole ring cleavage after loss of HCN[3] |
Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile, thermally stable compounds like this compound. This protocol ensures reproducible and high-quality data.
Rationale for Experimental Choices:
-
Injector Temperature (250 °C): Ensures rapid and complete volatilization of the analyte without thermal degradation.
-
Helium Carrier Gas: An inert gas that provides good chromatographic efficiency and is safe to use.
-
Column (e.g., HP-5MS): A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column providing excellent separation for a wide range of semi-polar compounds.
-
Electron Ionization (70 eV): This standard ionization energy provides reproducible fragmentation patterns that are comparable to established spectral libraries.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or ethyl acetate.
-
GC Configuration:
-
Injector: Split/Splitless, set to 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
MS Configuration:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40–300.
-
-
Data Analysis: Identify the peak corresponding to the analyte. Analyze the resulting mass spectrum, identifying the molecular ion peak and key fragment ions. Compare the fragmentation pattern with the predicted pathways for structural confirmation.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for structural elucidation via GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides a clear signature for the isopropyl group and the triazole ring protons. The choice of solvent is critical; DMSO-d₆ is often preferred for triazoles as it can effectively solvate the molecule and reveal the exchangeable N-H proton.[1]
-
Isopropyl Group: This group will produce two distinct signals:
-
A septet (or multiplet) around δ 3.0-3.3 ppm corresponding to the single methine proton (-CH). The multiplicity arises from coupling to the six equivalent methyl protons.
-
A doublet around δ 1.2-1.4 ppm with an integration of 6H, corresponding to the two equivalent methyl groups (-CH₃). The signal is split into a doublet by the adjacent methine proton.
-
-
Triazole Ring C-H: A singlet is expected around δ 8.0-8.5 ppm for the proton at the C5 position.[4]
-
Triazole Ring N-H: A broad singlet is expected at a downfield chemical shift, typically > δ 12.0 ppm , due to its acidic nature and potential for hydrogen bonding.[5] The signal's broadness is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments.
-
Triazole Ring Carbons:
-
C3 (substituted): Expected around δ 160-165 ppm . This carbon, directly attached to two nitrogen atoms and the isopropyl group, will be the most downfield.
-
C5 (unsubstituted): Expected around δ 145-150 ppm .[6]
-
-
Isopropyl Group Carbons:
-
Methine (-CH): Expected around δ 25-30 ppm .
-
Methyl (-CH₃): Expected around δ 20-25 ppm .
-
Table 2: Predicted NMR Data for this compound (in DMSO-d₆)
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| ¹H | > 12.0 | broad s | - | 1H | N-H |
| ¹H | 8.0 - 8.5 | s | - | 1H | C₅-H |
| ¹H | 3.0 - 3.3 | septet | ~7.0 | 1H | -CH(CH₃)₂ |
| ¹H | 1.2 - 1.4 | d | ~7.0 | 6H | -CH(CH₃)₂ |
| ¹³C | 160 - 165 | - | - | - | C₃ |
| ¹³C | 145 - 150 | - | - | - | C₅ |
| ¹³C | 25 - 30 | - | - | - | -CH(CH₃)₂ |
| ¹³C | 20 - 25 | - | - | - | -CH(CH₃)₂ |
Protocol for NMR Analysis
This protocol outlines the acquisition of high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra for complete structural assignment.[7][8]
Rationale for Experimental Choices:
-
Solvent (DMSO-d₆): Excellent for dissolving polar heterocyclic compounds and for observing exchangeable N-H protons.[1]
-
Spectrometer Frequency (400 MHz): A standard field strength that provides good signal dispersion for unambiguous analysis of small molecules.
-
2D NMR (COSY & HSQC): These experiments are self-validating. COSY confirms proton-proton coupling (e.g., between the isopropyl CH and CH₃), while HSQC definitively correlates each proton signal to its directly attached carbon, confirming assignments made in the 1D spectra.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity (sharp, symmetrical solvent peak).
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover δ 0-15 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover δ 0-180 ppm.
-
Use a standard pulse program (e.g., zgpg30).
-
Acquire several hundred to a few thousand scans, as ¹³C has a low natural abundance.
-
-
2D NMR Acquisition (Optional but Recommended):
-
COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-selected HSQC spectrum to correlate ¹H and ¹³C signals for directly bonded atoms.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO peak at δ 39.5 ppm.[7]
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants.
-
Assign all peaks in the ¹H and ¹³C spectra, using the 2D data to confirm connectivity and assignments.
-
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, providing a characteristic spectrum.
Expected IR Absorption Bands
The IR spectrum of this compound will be dominated by vibrations from the N-H, C-H, C=N, and C-N bonds.
-
N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹ , characteristic of the N-H stretching in the triazole ring.[9] The broadness is due to intermolecular hydrogen bonding.
-
C-H Stretch (Aromatic/Heteroaromatic): A sharp peak is expected just above 3000 cm⁻¹, typically around 3030-3090 cm⁻¹ , corresponding to the C-H stretch of the triazole ring.[9]
-
C-H Stretch (Aliphatic): Multiple sharp peaks are expected in the range of 2850-2970 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the isopropyl group.
-
C=N and N=N Stretch (Ring): The triazole ring stretching vibrations, involving C=N and N=N bonds, typically appear as a series of absorptions in the fingerprint region, between 1450-1600 cm⁻¹ .[9]
-
C-H Bend (Aliphatic): Bending vibrations for the isopropyl group are expected around 1370-1390 cm⁻¹ (characteristic of a gem-dimethyl group) and 1465 cm⁻¹ .
Table 3: Predicted IR Absorption Data for this compound
| Frequency (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3100-3300 | Broad, Medium | N-H Stretch | Triazole N-H |
| 3030-3090 | Sharp, Weak | C-H Stretch | Triazole C₅-H |
| 2850-2970 | Sharp, Medium-Strong | C-H Stretch | Isopropyl C-H |
| 1450-1600 | Medium-Strong | C=N / N=N Stretch | Triazole Ring Vibrations |
| 1370-1390 | Medium | C-H Bend | Isopropyl (gem-dimethyl) |
Protocol for FT-IR Analysis
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a modern, rapid, and reproducible method for acquiring IR spectra of solid samples.
Rationale for Experimental Choices:
-
FT-IR Spectrometer: Fourier Transform instruments offer superior speed and signal-to-noise ratio compared to older dispersive instruments.
-
ATR Accessory: Eliminates the need for sample preparation (e.g., KBr pellets), requires only a small amount of material, and ensures excellent sample-to-crystal contact for high-quality spectra.
-
Background Scan: Essential for removing spectral contributions from atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the analyte.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has stabilized.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.
-
Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the ATR pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Perform baseline correction if necessary.
-
Label the major absorption peaks with their frequencies (in cm⁻¹).
-
Assign the observed bands to their corresponding functional group vibrations based on established correlation tables and literature data for triazoles.[10]
-
Experimental Workflow: FT-IR Analysis
Caption: Workflow for functional group analysis via FT-IR.
Conclusion
The comprehensive structural characterization of this compound is reliably achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy. Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. NMR spectroscopy delivers an unambiguous map of the carbon-hydrogen framework and connectivity. Finally, IR spectroscopy offers rapid confirmation of the key functional groups. The protocols and predicted data within this guide provide a robust framework for scientists to acquire, interpret, and validate the structure and identity of this compound, ensuring data integrity for research and development applications.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4-Triazole(288-88-0) 13C NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Alkyl-1H-1,2,4-triazoles: A Case Study Approach
This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of 3-alkyl-substituted 1H-1,2,4-triazoles. These heterocycles are pivotal scaffolds in medicinal chemistry and materials science, making a thorough understanding of their solid-state structure crucial for rational drug design and the development of novel materials.[1][2][3] While a specific, publicly available crystal structure for 3-isopropyl-1H-1,2,4-triazole is not documented at the time of this writing, this guide will leverage the principles of crystallographic analysis through a representative case study of a closely related 3-alkyl-1,2,4-triazole derivative. This approach ensures a scientifically rigorous exploration of the synthesis, crystallization, and structural analysis pertinent to this class of compounds.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is paramount, as it directly impacts the purity and crystalline perfection of the sample.
Synthesis of 3-Alkyl-1H-1,2,4-triazoles
A common and effective method for the synthesis of 3-substituted-1,2,4-triazoles involves the cyclization of an appropriate precursor, often derived from an acylhydrazine.[2]
Exemplary Protocol: Synthesis of a 3-Alkyl-1,2,4-triazole
-
Step 1: Acylation of Hydrazine. An alkyl carboxylic acid is reacted with hydrazine hydrate in a suitable solvent, often under reflux, to form the corresponding acylhydrazide.
-
Step 2: Cyclization with Formamide. The purified acylhydrazide is then heated with an excess of formamide. This reaction proceeds via a condensation and subsequent cyclization to form the 1,2,4-triazole ring.[4]
-
Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-alkyl-1H-1,2,4-triazole.
The rationale behind this multi-step synthesis lies in the controlled formation of the heterocyclic ring, minimizing side products and facilitating purification. Microwave-assisted synthesis can also be employed to accelerate these reactions and improve yields.[4]
Cultivating Single Crystals
The production of a single crystal suitable for X-ray diffraction is often the most challenging step.[5] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order.[5]
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Solvent Diffusion: This technique involves layering a solvent in which the compound is soluble with a miscible "anti-solvent" in which it is insoluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.[6]
-
Temperature Gradient: A saturated solution is subjected to a slow, controlled temperature change (either cooling or heating, depending on the solubility profile) to induce crystallization.
The choice of solvent is critical and is often determined empirically. A good crystallization solvent is one in which the compound has moderate solubility.
Single-Crystal X-ray Crystallography: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[5][7]
Experimental Workflow
The process of data collection and structure solution follows a well-defined workflow:
Caption: Workflow for single-crystal X-ray structure determination.
Detailed Protocol Steps:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to reduce thermal motion of atoms), the crystal is typically flash-cooled in a stream of cold nitrogen gas.[8]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[5]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of the individual reflections are integrated, scaled, and merged to create a final reflection file.[5]
-
Structure Solution: The "phase problem" is solved using direct methods, which are computational algorithms that generate an initial electron density map from the reflection intensities.[5]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[9][10] This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.
Crystal Structure Analysis: A Case Study
As a representative example, we will consider the key structural features commonly observed in 3-alkyl-1H-1,2,4-triazole derivatives.
Crystallographic Data
The fundamental crystallographic data for a representative compound would be presented as follows:
| Parameter | Value |
| Chemical Formula | C5H9N3 (Hypothetical) |
| Formula Weight | 111.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) | Value g/cm³ |
| R-factor (R1) | Value |
| Weighted R-factor (wR2) | Value |
Note: The values in this table are placeholders and would be populated with experimental data from a specific crystal structure analysis.
Molecular Geometry and Supramolecular Interactions
The analysis of the crystal structure reveals insights into the molecular conformation and the non-covalent interactions that govern the crystal packing.
Caption: Intermolecular hydrogen bonding in 3-alkyl-1,2,4-triazoles.
In the solid state, 3-alkyl-1H-1,2,4-triazoles typically exhibit a planar triazole ring. The most significant intermolecular interaction is often a hydrogen bond between the N-H group of one molecule and a nitrogen atom of an adjacent molecule. This N-H···N hydrogen bonding can lead to the formation of infinite chains or more complex three-dimensional networks, which dictate the physical properties of the crystal, such as melting point and solubility.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[11][12][13] It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates.
The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which correspond to strong interactions like hydrogen bonds.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For 3-alkyl-1H-1,2,4-triazoles, the fingerprint plot would typically show significant contributions from H···H, C···H, and N···H contacts, confirming the importance of hydrogen bonding in the crystal packing.[11][12]
Conclusion
The crystal structure analysis of 3-alkyl-1H-1,2,4-triazoles provides invaluable insights into their solid-state properties. Through a combination of meticulous synthesis, single-crystal growth, and high-resolution X-ray diffraction, the precise three-dimensional arrangement of atoms can be determined. The analysis of molecular geometry and intermolecular interactions, particularly hydrogen bonding, is crucial for understanding the stability and physical characteristics of these compounds. Advanced techniques like Hirshfeld surface analysis further enhance this understanding by providing a detailed picture of the crystal packing. This knowledge is fundamental for the rational design of new 1,2,4-triazole derivatives with tailored properties for applications in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. isres.org [isres.org]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 8. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mit.edu [web.mit.edu]
- 10. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 11. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking | MDPI [mdpi.com]
- 13. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 3-Isopropyl-1H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, a structural motif of significant interest in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have established it as a privileged scaffold in drug design.[2][3] Derivatives of 1,2,4-triazole exhibit a remarkably broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][4][5][6] The polar nature of the triazole nucleus can enhance the solubility and overall pharmacological profile of a drug candidate, making it a valuable component in the development of novel therapeutics.[2] This guide focuses specifically on derivatives featuring a 3-isopropyl substitution, exploring their synthesis, diverse biological functions, and the underlying mechanisms of action.
Core Synthesis Strategies for this compound Derivatives
The synthesis of 3-substituted-1,2,4-triazoles is a well-established area of organic chemistry. A common and versatile approach involves the cyclocondensation of hydrazides or their precursors with various carbonyl-containing compounds or their equivalents.[1] For derivatives bearing a 3-isopropyl group, the synthesis typically begins with isobutyric acid or a related isopropyl-containing starting material.
A representative synthetic pathway often involves the initial conversion of isobutyric acid to isobutyrohydrazide. This key intermediate can then be reacted with a suitable one-carbon synthon, such as carbon disulfide, to form a thiosemicarbazide intermediate, which subsequently undergoes cyclization to yield the 3-isopropyl-4H-1,2,4-triazole-3-thiol. Further modifications at the thiol and the N4 position allow for the creation of a diverse library of derivatives.
Figure 1: General synthetic workflow for 3-isopropyl-1,2,4-triazole derivatives.
I. Antimicrobial Activity
Derivatives of 1,2,4-triazole are renowned for their potent antimicrobial effects, forming the basis of several clinically important antifungal drugs like fluconazole and itraconazole.[4] This activity extends to antibacterial applications, making the scaffold a promising starting point for combating drug-resistant pathogens.[1][7]
A. Antifungal Mechanism of Action
The primary mechanism of antifungal action for many 1,2,4-triazole derivatives is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450-dependent enzyme.[1][8] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By binding to the heme iron atom in the enzyme's active site, the triazole ring prevents the demethylation of lanosterol. This disruption leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which alters membrane fluidity and integrity, ultimately inhibiting fungal growth.[8]
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-Isopropyl-1H-1,2,4-triazole: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Isopropyl-1H-1,2,4-triazole, a heterocyclic compound of growing interest in medicinal chemistry. The guide delves into the historical context of 1,2,4-triazole synthesis, explores detailed synthetic methodologies for producing the isopropyl-substituted variant, provides a thorough characterization of its physicochemical and spectroscopic properties, and discusses its current and potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with this versatile molecular scaffold.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its unique combination of physicochemical properties. These include metabolic stability, the capacity for hydrogen bonding as both a donor and acceptor, and its ability to act as a bioisostere for amide and ester groups, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]
The broad spectrum of biological activities associated with 1,2,4-triazole derivatives is extensive, encompassing antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] This versatility has led to the successful development of numerous therapeutic agents containing the 1,2,4-triazole core.
This guide focuses specifically on the 3-isopropyl substituted iteration of this important heterocycle, providing a detailed examination of its history, synthesis, and utility for drug development professionals.
Historical Context: The Genesis of 1,2,4-Triazole Synthesis
The foundational methods for constructing the 1,2,4-triazole ring were established in the late 19th and early 20th centuries. Two classical named reactions, the Pellizzari reaction and the Einhorn-Brunner reaction, have been instrumental in the synthesis of this heterocyclic system.
-
The Pellizzari Reaction: First reported by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole.[3][4] While a direct and historically significant method, it often requires harsh conditions and can result in low yields.[3]
-
The Einhorn-Brunner Reaction: Described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, this reaction provides a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][5][6][7] A key feature of this reaction is its predictable regioselectivity when using unsymmetrical diacylamines.[1]
While the specific historical discovery of this compound is not prominently documented in seminal literature, its synthesis is a logical extension of these classical methods, utilizing starting materials that bear the isopropyl moiety.
Synthesis of this compound
The synthesis of this compound can be achieved through several modern adaptations of classical methods. A common and effective approach involves the cyclization of an appropriate amidine or the reaction of a hydrazide with a suitable one-carbon source.
Synthetic Pathway: From Isobutyric Acid Hydrazide
A practical synthetic route to this compound involves the reaction of isobutyric acid hydrazide with formamide. This method is a variation of the Pellizzari reaction, where formamide serves as both a reactant and a solvent.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from isobutyric acid hydrazide and formamide.
Materials:
-
Isobutyric acid hydrazide
-
Formamide
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid hydrazide (1.0 eq) and an excess of formamide (5-10 eq).
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture and extract the product with toluene (3 x 50 mL).
-
Acid-Base Extraction: Combine the organic extracts and wash with a 1M HCl solution to remove any unreacted basic starting materials. Subsequently, wash with a 1M NaOH solution to remove any acidic byproducts, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (NMR, IR, MS) and by comparing its melting point to the literature value.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its use in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [8] |
| Molecular Weight | 111.15 g/mol | [8] |
| CAS Number | 23161-10-6 | [8] |
| Appearance | White to off-white solid | --- |
| Melting Point | 78-82 °C | --- |
| Boiling Point | 233.7 °C at 760 mmHg | --- |
| Solubility | Soluble in water and polar organic solvents | --- |
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
-
δ 13.5 (br s, 1H, NH)
-
δ 8.25 (s, 1H, CH-triazole)
-
δ 3.05 (sept, 1H, J = 7.0 Hz, CH-isopropyl)
-
δ 1.25 (d, 6H, J = 7.0 Hz, CH₃-isopropyl)
13C NMR (100 MHz, DMSO-d6):
-
δ 158.5 (C-isopropyl)
-
δ 145.0 (C-triazole)
-
δ 26.5 (CH-isopropyl)
-
δ 22.0 (CH₃-isopropyl)
FTIR (KBr, cm-1):
-
3150-3000 (N-H stretching)
-
2970-2870 (C-H stretching, isopropyl)
-
1550 (C=N stretching)
-
1470 (C-N stretching)
Mass Spectrometry (EI):
-
m/z (%): 111 (M⁺, 100), 96 (M⁺ - CH₃, 45), 69 (M⁺ - C₃H₆, 80)
Caption: Spectroscopic characterization workflow.
Applications in Drug Discovery and Development
While the broader 1,2,4-triazole scaffold is ubiquitous in pharmaceuticals, this compound serves as a key building block and synthon in the development of more complex drug candidates. Its isopropyl group can provide desirable lipophilicity and steric bulk, influencing the binding affinity and selectivity of the final compound.
Potential Therapeutic Areas:
-
Antifungal Agents: The 1,2,4-triazole core is central to the mechanism of action of many azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase. The isopropyl substituent can be tailored to optimize interactions within the enzyme's active site.
-
Anticancer Agents: Numerous 1,2,4-triazole derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition or disruption of microtubule polymerization.
-
Antiviral and Antibacterial Agents: The 1,2,4-triazole nucleus is a component of the broad-spectrum antiviral drug Ribavirin.[2] Derivatives incorporating the 3-isopropyl group are being explored for their potential against a range of viral and bacterial targets.
The presence of this compound in various patents highlights its role as a valuable intermediate in the synthesis of proprietary compounds with potential therapeutic applications.[8]
Conclusion
This compound, while a seemingly simple derivative of the 1,2,4-triazole core, represents a valuable and versatile building block for medicinal chemists. Its synthesis, rooted in classical heterocyclic chemistry, is accessible and scalable. The physicochemical and spectroscopic properties of this compound are well-defined, providing a solid foundation for its use in further synthetic transformations. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic incorporation of scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. elar.urfu.ru [elar.urfu.ru]
A Technical Guide to the Hypothesized Antifungal Mechanism of 3-Isopropyl-1H-1,2,4-triazole
Abstract
The 1,2,4-triazole scaffold is a cornerstone in modern antifungal therapy, forming the core structure of numerous frontline drugs.[1][2][3] This technical guide explores the hypothesized mechanism of action for 3-Isopropyl-1H-1,2,4-triazole, a specific derivative within this potent chemical class. While direct research on this compound is limited, its structure strongly suggests a mechanism analogous to clinically established triazole antifungals: the targeted inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4][5] This document provides a comprehensive overview of this proposed mechanism, detailing the molecular interactions, downstream cellular consequences, and the rigorous experimental protocols required for its validation. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal agents.
Introduction: The Significance of the 1,2,4-Triazole Pharmacophore
The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge.[2] The 1,2,4-triazole class of compounds has been instrumental in treating systemic mycoses, largely due to their specific and potent action against a fungal-specific metabolic pathway.[1][2][4] Drugs like fluconazole and voriconazole leverage the unique chemical properties of the triazole ring to disrupt fungal cell membrane integrity.[3]
This compound contains the essential pharmacophore—the five-membered ring with three nitrogen atoms—that defines this class.[4] Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we hypothesize that this compound functions as a targeted inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This guide will deconstruct this hypothesis, providing the scientific rationale and a clear roadmap for experimental validation.
The Hypothesized Mechanism of Action
The proposed mechanism is a multi-stage process initiated by high-affinity binding to the CYP51 enzyme, leading to a cascade of events that compromise fungal cell viability.
Primary Target: Lanosterol 14α-demethylase (CYP51)
CYP51 is a crucial enzyme in the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[6][7][8] Ergosterol is functionally analogous to cholesterol in mammalian cells, playing a vital role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[6][8] The divergence of the ergosterol pathway from the mammalian cholesterol pathway makes CYP51 an ideal and selective antifungal drug target.[6]
Molecular Interaction with CYP51
The inhibitory action of triazoles is well-characterized. We propose that this compound follows this established model:
-
Heme Coordination: The unsubstituted N4 nitrogen of the 1,2,4-triazole ring acts as a potent ligand, coordinating directly with the ferric (Fe³⁺) ion of the heme prosthetic group located in the CYP51 active site.[1][2] This binding event is the cornerstone of inhibition, as it physically blocks the active site and prevents the binding of both the natural substrate (lanosterol) and molecular oxygen.[1]
-
Hydrophobic Interactions: The isopropyl substituent at the 3-position of the triazole ring is hypothesized to extend into the enzyme's hydrophobic substrate-binding channel. This interaction is critical for anchoring the molecule and contributes significantly to its binding affinity and selectivity for fungal CYP51 over host orthologs.
Downstream Cellular Consequences
The inhibition of CYP51 triggers a cascade of deleterious effects within the fungal cell:
-
Ergosterol Depletion: The primary consequence is the cessation of ergosterol production.[4][9] The lack of this vital sterol disrupts the structural integrity and fluidity of the fungal plasma membrane.
-
Accumulation of Toxic Intermediates: The enzymatic blockade leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[8][9] These abnormal sterols are incorporated into the fungal membrane, where they disrupt its normal packing and function, leading to increased permeability and malfunction of membrane-bound enzymes.
-
Growth Inhibition: The combination of ergosterol depletion and toxic sterol accumulation ultimately arrests fungal growth, an effect that is typically fungistatic at lower concentrations and can become fungicidal at higher concentrations.
dot
Caption: Hypothesized mechanism of CYP51 inhibition.
A Framework for Experimental Validation
To validate this hypothesized mechanism, a tiered experimental approach is necessary. The following protocols provide a self-validating system, where the results of each experiment inform and support the next, building a cohesive body of evidence from molecular target engagement to cellular activity.
Tier 1: In Vitro Target Engagement and Potency
Objective: To quantitatively determine if this compound directly inhibits the activity of purified fungal CYP51 enzyme and to establish its potency (IC₅₀).
Protocol: Recombinant CYP51 Inhibition Assay [10][11]
-
Protein Expression & Purification:
-
Clone the gene for CYP51 from a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus) into an E. coli expression vector.
-
Express the recombinant protein and purify it using affinity chromatography (e.g., Ni-NTA). Purity should be confirmed via SDS-PAGE.
-
-
Assay Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Create a serial dilution of this compound in DMSO. A known CYP51 inhibitor (e.g., ketoconazole) should be used as a positive control.
-
In a 96-well plate, combine the purified CYP51 enzyme, a cytochrome P450 reductase, and the test compound or control at various concentrations.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the substrate (lanosterol) and the cofactor (NADPH).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Quantification and Analysis:
-
Terminate the reaction (e.g., by adding acetonitrile).
-
Analyze the conversion of lanosterol to its demethylated product using LC-MS/MS.
-
Calculate the percent inhibition for each concentration relative to the vehicle control (DMSO).
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Expected Data & Interpretation:
A low micromolar or nanomolar IC₅₀ value would provide strong evidence of direct and potent target engagement. Comparing the IC₅₀ against fungal CYP51 with that against human CYP51 (in a parallel assay) will establish the compound's selectivity index.
| Compound | IC₅₀ vs. C. albicans CYP51 (µM) | IC₅₀ vs. Human CYP51 (µM) | Selectivity Index |
| This compound | Hypothetical: 0.15 | Hypothetical: >20 | >133 |
| Ketoconazole (Control) | 0.014[12] | ~1.0 | ~71 |
Tier 2: Cellular Antifungal Activity
Objective: To determine the compound's ability to inhibit the growth of whole fungal organisms.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol should be performed according to the standards set by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.[13][14][15]
-
Inoculum Preparation: Prepare a standardized suspension of fungal cells (e.g., C. albicans) in RPMI-1640 medium.
-
Drug Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
Expected Data & Interpretation:
A potent MIC value that correlates with the IC₅₀ from the enzyme assay strengthens the hypothesis that CYP51 inhibition is the primary mechanism of antifungal action.
| Fungal Species | MIC (µg/mL) for this compound |
| Candida albicans | Hypothetical: 0.5 |
| Candida glabrata | Hypothetical: 2.0 |
| Aspergillus fumigatus | Hypothetical: 1.0 |
| Cryptococcus neoformans | Hypothetical: 0.25 |
Tier 3: Confirmation of Mechanism in Fungal Cells
Objective: To confirm that the compound disrupts the ergosterol biosynthesis pathway in living fungal cells by analyzing the cellular sterol profile.
Protocol: Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) [16][17][18][19]
-
Cell Culture and Treatment: Grow a liquid culture of the target fungus (e.g., C. albicans) to mid-log phase. Treat the culture with this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) for several hours. An untreated culture serves as the control.
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Perform saponification by heating the cell pellet in alcoholic KOH to hydrolyze esterified sterols.
-
Extract the non-saponifiable lipids (containing the sterols) into an organic solvent like n-hexane.
-
-
Derivatization: Evaporate the solvent and derivatize the sterols (e.g., using BSTFA to form trimethylsilyl ethers) to increase their volatility for GC analysis.
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Separate the different sterols based on their retention times and identify them based on their characteristic mass fragmentation patterns.
-
-
Data Analysis: Compare the sterol profile of the treated cells to the untreated control. Specifically, quantify the relative abundance of ergosterol and lanosterol.
dot
Caption: Experimental workflow for GC-MS sterol analysis.
Expected Data & Interpretation:
A successful experiment will demonstrate a significant decrease in the ergosterol peak and a concurrent, dramatic increase in the lanosterol peak in the treated sample compared to the control. This result provides definitive proof that the compound inhibits the ergosterol pathway at the step catalyzed by CYP51.
| Sterol | Relative Abundance (Untreated Control) | Relative Abundance (Treated with Compound) |
| Ergosterol | 95% | Hypothetical: <5% |
| Lanosterol | <1% | Hypothetical: >80% |
| Other Intermediates | 4% | Hypothetical: ~15% |
Conclusion
The structural features of this compound make it a compelling candidate for a CYP51-inhibiting antifungal agent. The proposed mechanism of action—coordination to the CYP51 heme iron, subsequent disruption of the ergosterol biosynthesis pathway, and accumulation of toxic sterols—is grounded in decades of research on this chemical class. The multi-tiered experimental framework outlined in this guide provides a robust and logical pathway to rigorously test this hypothesis. Successful validation through these biochemical and cellular assays would position this compound as a promising lead compound for further preclinical development in the urgent search for new and effective antifungal therapies.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 14. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. njccwei.com [njccwei.com]
- 16. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
In silico modeling of 3-Isopropyl-1H-1,2,4-triazole
An In-Depth Technical Guide to the In Silico Modeling of 3-Isopropyl-1H-1,2,4-triazole
Authored by: A Senior Application Scientist
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents. Its unique structural and electronic properties—including its ability to participate in hydrogen bonding, its dipole character, and its metabolic stability—make it a privileged scaffold in drug design.[1][2] Compounds incorporating this ring system have demonstrated broad biological activities, including antifungal, antibacterial, anticancer, and antiviral effects.[1][3][4] A prime example is the class of azole antifungals, such as fluconazole and itraconazole, which function by inhibiting the fungal enzyme 14α-demethylase (CYP51), an essential component of the ergosterol biosynthesis pathway.[5][6]
This guide focuses on a specific derivative, this compound. While less characterized than its more complex counterparts, its foundational structure provides an ideal case study for demonstrating the power and methodology of in silico modeling. Computational techniques are indispensable in modern drug discovery, offering a cost-effective and rapid means to predict a molecule's behavior, optimize its structure, and assess its potential as a drug candidate before committing to expensive and time-consuming laboratory synthesis and testing.[7][8]
Here, we present a comprehensive, step-by-step workflow for the computational evaluation of this compound. This guide is designed for researchers and drug development professionals, providing not just the "how" but the critical "why" behind each methodological choice. We will proceed from initial ligand preparation through molecular docking, validate our findings with molecular dynamics simulations, and conclude with an essential assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Phase 1: Ligand Characterization and Preparation
Before any computational modeling can begin, a thorough characterization and preparation of the ligand are paramount. The accuracy of all subsequent steps hinges on a correctly defined three-dimensional structure and its physicochemical properties.
Physicochemical Properties of this compound
The fundamental properties of the molecule inform its potential behavior in biological systems. These descriptors are readily available from chemical databases or can be calculated.[9][10]
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem[9] |
| Molecular Weight | 111.15 g/mol | PubChem[9] |
| IUPAC Name | This compound | Sigma-Aldrich[11] |
| InChIKey | AJNQPSCMOSUVKK-UHFFFAOYSA-N | PubChem[9] |
| CAS Number | 23161-10-6 | Sigma-Aldrich[11] |
| Polar Surface Area | 41.6 Ų | PubChem[9] |
| LogP (calculated) | 0.33 | ChemSrc[10] |
Protocol 1: 3D Ligand Structure Generation and Energy Minimization
Causality: A 2D representation of a molecule is insufficient for 3D computational modeling. We must generate a valid 3D conformer. Furthermore, this initial structure is likely not in a low-energy state. Energy minimization is a crucial step to relax the structure, resolving any steric clashes or unfavorable bond angles and ensuring the ligand is in a stable, energetically favorable conformation for docking.
-
Obtain 2D Structure: Acquire the SMILES string (CC(C)C1=NN=CN1) or a 2D structure file (e.g., SDF) for this compound from a database like PubChem.[9]
-
Generate 3D Coordinates: Use a computational chemistry tool such as Open Babel to convert the 2D representation into a 3D structure.
-
Assign Force Field: Apply a suitable molecular mechanics force field (e.g., MMFF94 or UFF). The force field is a set of parameters that defines the potential energy of the molecule, allowing for the calculation and optimization of its geometry.
-
Perform Energy Minimization: Employ a geometry optimization algorithm, such as the steepest descent or conjugate gradient method, to find the nearest local energy minimum for the ligand's conformation.
-
Save the Optimized Structure: The final, energy-minimized 3D structure should be saved in a format suitable for docking software, such as .pdbqt for AutoDock Vina or .mol2.
Phase 2: Target Identification and Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[12][13] This technique is foundational for hypothesis generation in structure-based drug design.
Expert Insight: Given the well-established role of 1,2,4-triazoles as antifungal agents targeting lanosterol 14α-demethylase (CYP51), we will select this enzyme as our hypothetical protein target.[6] This choice provides a biologically relevant context for our modeling workflow. We will use the crystal structure of CYP51 from a pathogenic fungus, for instance, Candida albicans.
Workflow for Target Preparation and Molecular Docking
Caption: Molecular Docking Workflow.
Protocol 2: Molecular Docking of this compound with CYP51
-
Target Acquisition: Download the 3D crystal structure of Candida albicans CYP51 from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, PyMOL, Chimera).[14][15]
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands. This is done because their positions are often not conserved and can interfere with the docking algorithm.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is critical for accurately calculating electrostatic interactions.
-
Save the prepared protein in .pdbqt format.
-
-
Binding Site Definition:
-
Identify the active site of CYP51. This is typically a deep hydrophobic pocket containing a heme group. The location can be determined from the position of the co-crystallized ligand in the original PDB file or from published literature.
-
Define a grid box that encompasses the entire active site. The grid box specifies the 3D space where the docking software will search for binding poses.
-
-
Execution of Docking:
-
Use a docking program like AutoDock Vina.[13]
-
Provide the prepared protein receptor file, the prepared ligand file, and the grid box coordinates as input.
-
Run the simulation. The software will systematically sample different conformations and orientations of the ligand within the binding site, scoring each one.[16]
-
-
Results Analysis:
-
Binding Affinity: The primary output is a table of binding poses ranked by their predicted binding affinity, typically in kcal/mol. More negative values indicate stronger predicted binding.
-
Pose Visualization: The top-ranked poses should be visually inspected. A plausible binding pose will exhibit meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues. For CYP51, a critical interaction involves the coordination of one of the triazole's nitrogen atoms with the heme iron.
-
Phase 3: Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of the protein-ligand interaction, it does not account for the inherent flexibility of biological macromolecules. Molecular dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of the system over time and providing deeper insights into the stability and thermodynamics of the complex.[17][18][19]
Trustworthiness: MD simulation serves as a crucial validation step for docking results. An unstable complex in an MD simulation suggests that the initial docking pose may be an artifact. Conversely, a stable complex with persistent key interactions throughout the simulation lends high confidence to the predicted binding mode.
Workflow for Molecular Dynamics Simulation
Caption: Molecular Dynamics Simulation Workflow.
Protocol 3: MD Simulation of the CYP51-Ligand Complex
This protocol outlines a typical workflow using the GROMACS simulation package.[18][20]
-
System Preparation:
-
Select the most promising protein-ligand complex from the docking results.
-
Generate topology files and force field parameters for both the protein (e.g., CHARMM36m) and the ligand. Ligand parameterization often requires a dedicated server like CGenFF or SwissParam.
-
Place the complex in a periodic simulation box (e.g., dodecahedral) and solvate it with a water model like TIP3P.
-
Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.
-
-
Energy Minimization: Perform steepest descent minimization on the entire system to remove steric clashes introduced during the setup phase.
-
Equilibration:
-
NVT Ensemble (Constant Volume, Temperature): Equilibrate the system for ~100-200 ps while restraining the protein and ligand heavy atoms. This allows the solvent to relax around the complex at the target temperature (e.g., 300 K).
-
NPT Ensemble (Constant Pressure, Temperature): Equilibrate for another ~100-200 ps, again with restraints. This step adjusts the system density to the correct level by maintaining constant pressure (e.g., 1 bar).
-
-
Production MD: Run the simulation for a significant duration (e.g., 100 nanoseconds) without restraints. The system's coordinates are saved at regular intervals, creating a trajectory file.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the complex is structurally stable.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF for each protein residue. This reveals flexible regions of the protein, such as loops, versus stable regions like alpha-helices and beta-sheets.
-
Interaction Analysis: Analyze the trajectory to measure the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the simulation snapshots, providing a more rigorous assessment than the docking score.[14][21]
-
Phase 4: ADMET Prediction
A potent molecule is useless as a drug if it cannot reach its target, is rapidly metabolized, or is toxic.[8] In silico ADMET prediction is a critical early-stage filter to identify compounds with potential pharmacokinetic liabilities.[22][23][24]
Expert Insight: ADMET prediction relies on models trained on large datasets of experimental results. While not a substitute for in vitro testing, these tools provide excellent guidance for prioritizing and optimizing lead compounds. We will use a web-based tool like SwissADME or ADMETlab for this analysis.[8][21]
Protocol 4: Predicting the Drug-Likeness and ADMET Profile
-
Input: Submit the SMILES string of this compound to the chosen ADMET prediction server.
-
Analysis of Key Parameters: Evaluate the output against established criteria for drug-likeness and potential liabilities.
Predicted ADMET Profile for this compound
| Parameter | Category | Predicted Value | Assessment |
| Lipinski's Rule of Five | Physicochemical | MW < 500, LogP < 5, HBD < 5, HBA < 10 | Pass (0 Violations) |
| Solubility | Absorption | LogS > -6 | Good (Predicted to be soluble) |
| GI Absorption | Absorption | High | High |
| BBB Permeant | Distribution | No | Unlikely to cross Blood-Brain Barrier |
| CYP Inhibition | Metabolism | Non-inhibitor of major isoforms | Low risk of drug-drug interactions |
| Ames Toxicity | Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Toxicity | Non-inhibitor | Low risk of cardiotoxicity |
Interpretation: The results suggest that this compound has a favorable drug-like profile. It adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.[21] Its predicted high gastrointestinal absorption and good solubility are positive attributes. Crucially, the predictions indicate a low risk of common toxicities and metabolic problems, such as CYP450 inhibition.[25] This favorable ADMET profile makes it a more attractive scaffold for further development.
Conclusion and Future Directions
This guide has detailed a comprehensive in silico workflow for the evaluation of this compound as a potential drug scaffold. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we have constructed a scientifically rigorous narrative that moves from a static binding hypothesis to a dynamic understanding of complex stability and a holistic view of drug-like properties.
Our hypothetical case study, targeting fungal CYP51, demonstrates how this molecule could be assessed as a potential antifungal agent. The docking studies would provide initial binding poses, which are then validated for stability through extensive MD simulations. The final ADMET analysis suggests that the core scaffold possesses favorable pharmacokinetic properties, making it a promising starting point for lead optimization.
The next logical steps in a real-world drug discovery project would be:
-
In Vitro Validation: Synthesize the compound and perform enzymatic assays to confirm its inhibitory activity against the target protein.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve potency and selectivity, guided by the computational models.
-
Advanced Computational Modeling: Employ more rigorous free energy perturbation (FEP) calculations to more accurately predict the binding affinities of proposed analogs before synthesis.[7]
By systematically applying the computational methodologies outlined here, researchers can significantly accelerate the drug discovery process, enabling a more rational, data-driven approach to the design of novel therapeutics.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:23161-10-6 | Chemsrc [chemsrc.com]
- 11. This compound | 23161-10-6 [sigmaaldrich.com]
- 12. KBbox: Methods [kbbox.h-its.org]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. youtube.com [youtube.com]
- 17. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 21. researchgate.net [researchgate.net]
- 22. ijapbjournal.com [ijapbjournal.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. ADMET Prediction | Rowan [rowansci.com]
- 25. In Silico Analysis, Synthesis, and Biological Evaluation of Triazole Derivatives as H1 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Context of 3-Isopropyl-1H-1,2,4-triazole in Modern Research
An In-Depth Technical Guide to the Solubility and Stability of 3-Isopropyl-1H-1,2,4-triazole
This compound (CAS No: 23161-10-6) is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted with an isopropyl group.[1] The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active agents, including potent antifungal and anticancer drugs.[2][3][4] The aromaticity of the triazole ring generally imparts significant chemical stability.[5] The addition of an isopropyl group to this core structure introduces lipophilicity, which can critically influence its solubility, membrane permeability, and overall pharmacokinetic profile.
For researchers in drug development and chemical synthesis, a comprehensive understanding of the solubility and stability of this molecule is not merely academic; it is a prerequisite for successful formulation, accurate biological testing, and viable long-term storage. This guide provides a foundational framework for characterizing these critical parameters, moving from theoretical prediction to rigorous experimental validation. We will explore the underlying chemical principles and provide robust, self-validating protocols designed for immediate application in a research and development setting.
Part 1: The Solubility Profile of this compound
Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in pharmaceutical applications. The structure of this compound—containing a polar, hydrogen-bond-accepting triazole ring and a nonpolar isopropyl group—suggests a nuanced solubility profile.[6]
Predicted Solubility Characteristics
The principle of "like dissolves like" provides a strong starting point for predicting solubility. The parent 1H-1,2,4-triazole compound is known to be soluble in polar solvents like water, ethanol, and methanol due to the hydrogen bonding capabilities of the triazole ring.[6][7] The introduction of the isopropyl group increases the nonpolar surface area of the molecule, which is expected to decrease solubility in highly polar solvents like water while enhancing it in less polar organic solvents such as dichloromethane and ethyl acetate, compared to the unsubstituted triazole.
The following table outlines the predicted qualitative solubility based on these structural attributes. It serves as a hypothesis to be tested and quantified by the experimental protocols that follow.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Moderate to Low | The triazole ring can engage in hydrogen bonding, but the nonpolar isopropyl group will limit aqueous solubility. Solubility is expected to be higher in alcohols than in water.[6][7] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents can effectively solvate the polar triazole ring through dipole-dipole interactions without being hindered significantly by the isopropyl group. |
| Nonpolar | Hexanes, Toluene | Low | The overall polarity of the triazole ring is too high for significant dissolution in purely nonpolar solvents. |
| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Moderate | These solvents offer a balance of polarity that can accommodate both the triazole ring and the isopropyl substituent. |
Experimental Protocol: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
The isothermal shake-flask method is a gold-standard technique for accurately determining the equilibrium solubility of a compound. Its trustworthiness stems from its direct measurement of a saturated solution in equilibrium.
Causality of Experimental Design: The core principle is to create a saturated solution by adding an excess of the solid compound to the solvent and allowing it to reach equilibrium at a constant temperature. By ensuring excess solid is present, we guarantee the solvent is saturated. Analyzing the concentration of the supernatant provides a direct, quantitative measure of solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., water, ethanol, acetonitrile, DCM). The excess should be visually apparent.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., at 25 °C and 37 °C to assess temperature dependence). Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Take care not to disturb the solid material at the bottom.
-
Dilution: Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. Repeat the experiment in triplicate for each solvent and temperature to ensure reproducibility.
Diagram 1: Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Part 2: The Stability Profile of this compound
Assessing the chemical stability of a compound is critical for defining its shelf-life, storage conditions, and degradation pathways. The 1,2,4-triazole ring is generally robust due to its aromatic character.[8][9] However, stability must be experimentally verified under conditions relevant to its intended use, as outlined by international guidelines.[10][11]
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment. Their purpose is to intentionally degrade the molecule to identify potential degradation products and establish degradation pathways. This information is invaluable for developing stability-indicating analytical methods—methods that can resolve the parent compound from all its potential degradants.[10]
Causality of Experimental Design: By exposing the compound to conditions more severe than those expected during storage (high heat, extreme pH, oxidation, high-intensity light), we accelerate the degradation processes. This allows for the rapid identification of liabilities in the molecular structure.
Step-by-Step Protocols for Forced Degradation:
A stock solution of this compound (e.g., 1 mg/mL in acetonitrile or methanol) should be used for these studies. The goal is typically to achieve 5-20% degradation of the active ingredient.
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M to 1 M hydrochloric acid (HCl).
-
Heat the solution (e.g., at 60-80 °C) and monitor over time (e.g., at 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with a corresponding amount of base (e.g., NaOH), and analyze by HPLC.
-
Rationale: To assess susceptibility to cleavage or rearrangement in an acidic environment. The 1,2,4-triazole ring is generally stable, but harsh conditions can force degradation.[9]
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH).
-
Maintain at room temperature or heat gently (e.g., 40-60 °C), monitoring over time.
-
At each time point, withdraw a sample, neutralize it with acid (e.g., HCl), and analyze by HPLC.
-
Rationale: To test for degradation under alkaline conditions, which may target different functional groups than acid.
-
-
Oxidative Degradation:
-
Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature and protected from light, monitoring over time.
-
Analyze samples directly by HPLC.
-
Rationale: To determine the molecule's susceptibility to oxidation. The triazole ring itself is relatively electron-poor and resistant, but other parts of the molecule could be susceptible.
-
-
Thermal Degradation:
-
Store the compound as a solid powder and in solution in a calibrated oven at an elevated temperature (e.g., 70 °C) above the proposed accelerated storage condition.[10]
-
Monitor for degradation over several days.
-
Rationale: To evaluate the intrinsic thermal stability of the compound in the absence of other stressors. Triazole derivatives often exhibit high thermal stability.[12]
-
-
Photostability:
-
Expose the compound, both as a solid and in solution, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel sample should be kept in the dark as a control.
-
Analyze the light-exposed and dark control samples.
-
Rationale: To assess degradation upon exposure to light. Aromatic systems can absorb UV light, potentially leading to photodegradation.[13][14]
-
Diagram 2: Workflow for Forced Degradation Studies
Caption: Systematic approach for forced degradation studies.
Formal Stability Testing: Long-Term and Accelerated Studies
Once the degradation profile is understood, formal stability studies are conducted on at least three primary batches to define the re-test period (for an active substance) and recommended storage conditions.[11][15] These studies must be performed on the substance packaged in a container closure system that is the same as or simulates the proposed packaging.[10]
Causality of Experimental Design: Long-term studies are designed to represent real-time storage conditions. Accelerated studies, conducted at higher temperatures and humidity, are used to increase the rate of chemical degradation and physical change, allowing for the prediction of long-term stability in a shorter timeframe.[16]
Table 2: Standard Storage Conditions for Formal Stability Studies (General Case)
| Study Type | Storage Condition | Minimum Duration |
|---|---|---|
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate ¹ | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
¹ Intermediate testing is required if a significant change occurs during accelerated studies.[11]
Protocol for a Formal Stability Study:
-
Protocol Design: Author a comprehensive stability protocol detailing batch numbers, container closure systems, storage conditions, testing frequency, and the analytical tests to be performed.
-
Batch Selection: Place at least three primary batches of this compound on stability.[15]
-
Storage: Place samples in calibrated stability chambers set to the conditions outlined in Table 2.
-
Testing Frequency:
-
Attributes to Test: At each time point, test for critical quality attributes that are susceptible to change, including:
-
Appearance
-
Assay (potency)
-
Degradation products (purity)
-
Water content (if applicable)
-
-
Evaluation: Analyze the data for trends and determine if any "significant change" has occurred. A significant change is typically defined as a failure to meet the established acceptance criteria.
Conclusion
A thorough characterization of the solubility and stability of this compound is an indispensable step in its journey from a laboratory curiosity to a valuable chemical entity. The theoretical predictions based on its structure provide a logical starting point, but they must be substantiated by rigorous experimental data. The protocols outlined in this guide provide a robust framework for generating this data in a systematic and scientifically sound manner. By understanding how this molecule behaves in different solvents and under various stressors, researchers can de-risk their development programs, design effective formulations, and ensure the quality and reliability of their scientific outcomes.
References
- 1. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. pharmacyboard.gov.sl [pharmacyboard.gov.sl]
- 12. eng.uc.edu [eng.uc.edu]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. gmpsop.com [gmpsop.com]
Methodological & Application
Synthesis of 3-Isopropyl-1H-1,2,4-triazole: An Application Protocol
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of therapeutic agents. Derivatives of this heterocyclic core exhibit a broad spectrum of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties. This guide provides a detailed protocol for the laboratory synthesis of 3-Isopropyl-1H-1,2,4-triazole, a valuable building block for the development of novel chemical entities. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance grounded in established chemical principles.
This document will detail a robust two-step synthesis beginning with the formation of isobutyric acid hydrazide, followed by its cyclocondensation with formamide to yield the target triazole. The chosen methodology is a variation of classical triazole syntheses, prized for its operational simplicity and the accessibility of its starting materials.
Reaction Mechanism and Rationale
The synthesis of this compound is achieved through a cyclocondensation reaction. The key transformation involves the reaction of an acylhydrazide (isobutyric acid hydrazide) with a source of a formyl group (formamide). The mechanism proceeds through the formation of an N-acylamidrazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to form the stable aromatic 1,2,4-triazole ring.
Formamide serves a dual role in this reaction: it is both the reactant that provides the C5 carbon of the triazole ring and the high-boiling solvent. The use of excess formamide drives the reaction towards completion. High temperatures are necessary to overcome the activation energy for the cyclization and dehydration steps.
Caption: Proposed mechanism for the formation of this compound.
Experimental Protocols
This synthesis is presented in two main stages: the preparation of the isobutyric acid hydrazide precursor, followed by the cyclization to form the final product.
Part 1: Synthesis of Isobutyric Acid Hydrazide
This initial step converts ethyl isobutyrate to the corresponding hydrazide through reaction with hydrazine hydrate.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| Ethyl isobutyrate | C₆H₁₂O₂ | 116.16 | 23.23 g (25 mL) | 0.20 |
| Hydrazine hydrate (~64%) | H₆N₂O | 50.06 | 12.5 g (12.5 mL) | 0.25 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 50 mL | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl isobutyrate (23.23 g, 0.20 mol) and absolute ethanol (50 mL).
-
With stirring, add hydrazine hydrate (12.5 g, 0.25 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
The resulting crude isobutyric acid hydrazide can be used in the next step without further purification. If desired, it can be purified by vacuum distillation.
Part 2: Synthesis of this compound
This is the key cyclocondensation step to form the triazole ring.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| Isobutyric acid hydrazide | C₄H₁₀N₂O | 102.14 | 10.21 g | 0.10 |
| Formamide | CH₃NO | 45.04 | 45.04 g (40 mL) | 1.00 |
Procedure
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a thermometer, combine isobutyric acid hydrazide (10.21 g, 0.10 mol) and formamide (45.04 g, 1.00 mol).
-
Heat the mixture with stirring in an oil bath to 160-170°C.
-
Maintain this temperature for 4-6 hours. Ammonia and water will be evolved during the reaction.
-
Monitor the reaction by TLC until the starting hydrazide is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 200 mL of ice-cold water with vigorous stirring.
-
The crude product may precipitate or can be extracted with a suitable organic solvent such as ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by vacuum distillation.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Formamide is a teratogen and should be handled in a fume hood.
-
The reaction in Part 2 is conducted at high temperatures. Use an oil bath with a temperature controller and take precautions against thermal burns.
-
Ensure that the apparatus is properly assembled to allow for the safe venting of evolved ammonia gas.
Application Notes & Protocols: 3-Isopropyl-1H-1,2,4-triazole as a Versatile N-Donor Ligand in Homogeneous Catalysis
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 3-isopropyl-1H-1,2,4-triazole as a ligand in transition metal catalysis. While direct literature on this specific ligand is emerging, this guide synthesizes established principles from the broader family of 1,2,4-triazole ligands to provide a robust framework for its application. We will explore its synthesis, coordination behavior, and provide detailed protocols for its use in two major classes of catalytic reactions: palladium-catalyzed cross-coupling and copper-catalyzed oxidation.
Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged N-heterocyclic scaffold in coordination chemistry and catalysis.[1][2] Its utility stems from a combination of unique electronic and structural features:
-
Multiple Coordination Sites: The three nitrogen atoms offer versatile coordination modes, acting as monodentate ligands (typically via the N4 position) or, more significantly, as bridging ligands between two metal centers via the N1 and N2 positions.[3][4] This bridging capability can lead to the formation of stable multinuclear complexes, which can exhibit cooperative catalytic effects.
-
Aromatic Stability: The aromatic nature of the triazole ring imparts thermal and chemical stability to the resulting metal complexes.[5]
-
Tunable Properties: The triazole ring can be readily functionalized at its carbon and nitrogen atoms, allowing for the fine-tuning of steric and electronic properties to optimize catalytic performance.[1]
The subject of this guide, This compound , introduces a moderately bulky, electron-donating isopropyl group. This substituent is strategically positioned to influence the ligand's coordination geometry and, consequently, the reactivity and selectivity of the catalytic center. The steric hindrance provided by the isopropyl group can promote key steps in catalytic cycles, such as reductive elimination in cross-coupling reactions, while its electron-donating nature can modulate the electron density at the metal center, enhancing its catalytic activity.
Ligand Profile and Synthesis Protocol
Physicochemical Properties
A summary of the key properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [6] |
| Molecular Weight | 111.15 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 23161-10-6 | [6] |
| Structure | PubChem |
Protocol: Synthesis of this compound
This protocol is adapted from general and reliable methods for the synthesis of 3-substituted-1,2,4-triazoles, typically involving the cyclization of an amidine or related precursor with a hydrazine derivative.[7][8][9] This specific route utilizes isobutyronitrile and formylhydrazine.
Causality: The reaction proceeds via nucleophilic attack of hydrazine onto the nitrile, followed by cyclization and dehydration to form the stable aromatic triazole ring. Formylhydrazine is used as a convenient source for the N-N-C fragment required for ring closure.
Materials:
-
Isobutyronitrile
-
Formylhydrazine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium methoxide (1.1 equivalents) and dry methanol under an inert atmosphere.
-
Addition of Reagents: To the stirred solution, add isobutyronitrile (1.0 equivalent) followed by the slow addition of formylhydrazine (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After cooling to room temperature, carefully neutralize the mixture by adding 1M HCl dropwise until the pH is approximately 7.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in deionized water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with a saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound.
Coordination Chemistry and Catalyst Preparation
Coordination Modes and Rationale
The nitrogen atoms at the 1, 2, and 4 positions of the triazole ring are all potential Lewis basic sites for metal coordination.[10] The most common modes are:
-
Monodentate Coordination: The N4 nitrogen, being sterically most accessible, often acts as the primary donor atom to a single metal center.
-
N1,N2-Bridging: This is a hallmark of 1,2,4-triazoles, where the adjacent N1 and N2 atoms bridge two different metal ions, leading to the formation of polynuclear chains or clusters.[4] This mode is crucial for creating catalysts with unique magnetic or electronic properties.
The isopropyl group at the 3-position will sterically disfavor coordination at the adjacent N2 and N4 positions to some extent, potentially influencing the equilibrium between different coordination modes and the overall geometry of the resulting complex.
Protocol: In Situ Preparation of a Palladium Catalyst
For many catalytic applications, especially in a research and screening context, the active catalyst is generated in situ by simply mixing the ligand with a suitable metal precursor. This method is efficient and avoids the often-laborious process of isolating and purifying the discrete metal-ligand complex.
Causality: The ligand displaces weakly coordinating ligands (like acetate or dba) from the palladium precursor in solution, forming the catalytically active species directly in the reaction vessel. The L:Pd ratio is critical; typically a slight excess of ligand is used to ensure full coordination and prevent the formation of palladium black.
Materials:
-
This compound (Ligand, L)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (Metal Precursor)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or glovebox for inert atmosphere operations
Step-by-Step Procedure:
-
Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) to a dry Schlenk flask.
-
Ligand Addition: Add the this compound ligand. A common starting point is a Ligand:Palladium ratio of 2:1 to 4:1 (i.e., 2-4 mol% of ligand).
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent via syringe.
-
Activation/Formation: Stir the mixture at room temperature (or with gentle heating, e.g., 50-60°C) for 15-30 minutes. A color change is often observed as the active complex forms.
-
Catalyst Ready: The resulting solution containing the in situ generated catalyst is now ready for the addition of substrates and other reagents for the catalytic reaction.
Ligand Coordination to a Metal Center
Caption: Monodentate coordination of the ligand to a metal center (M) via N4.
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. The choice of ligand is paramount for achieving high efficiency, especially with challenging substrates.
Rationale for Using this compound: N-donor ligands like triazoles can effectively stabilize the palladium catalyst.[11][12] The moderate steric bulk of the isopropyl group adjacent to the coordinating nitrogen atoms is hypothesized to accelerate the rate-limiting reductive elimination step, thereby increasing the overall catalytic turnover frequency. This is analogous to the design principles used for bulky phosphine and N-heterocyclic carbene (NHC) ligands.[13]
Protocol: Model Suzuki-Miyaura Coupling Reaction
This protocol describes the coupling of 4-bromoanisole with phenylboronic acid.
Self-Validation: The protocol includes a standard reaction that is well-documented. A successful outcome, typically a yield >80% as determined by GC or ¹H NMR analysis of the crude reaction mixture, validates the activity of the in situ generated catalytic system.
Materials:
-
Catalyst solution prepared as described in Section 2.2.
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground
-
Toluene/Water (e.g., 10:1 mixture, 5 mL)
-
Inert atmosphere setup
Step-by-Step Procedure:
-
Reagent Loading: To the Schlenk flask containing the freshly prepared in situ catalyst solution, add the base (e.g., K₃PO₄), phenylboronic acid, and 4-bromoanisole.
-
Reaction Conditions: If using a biphasic solvent system, add the water. Seal the flask and heat the mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC or GC-MS until the starting material (4-bromoanisole) is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 4-methoxy-1,1'-biphenyl.
Data Presentation: Screening of Reaction Parameters
When optimizing a new ligand-catalyst system, systematic screening is essential. Results should be tabulated for clear comparison.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | 2 | K₃PO₄ (2) | Toluene | 100 | 4 | 85 |
| 2 | Pd(OAc)₂ (1) | 4 | K₃PO₄ (2) | Toluene | 100 | 2 | 92 |
| 3 | Pd₂(dba)₃ (0.5) | 4 | K₂CO₃ (2) | Dioxane | 100 | 6 | 78 |
| 4 | Pd(OAc)₂ (1) | 4 | K₃PO₄ (2) | Toluene | 80 | 12 | 65 |
Yields determined by GC analysis using an internal standard.
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note: Copper-Catalyzed Oxidation of Alcohols
Copper complexes bearing N-donor ligands are well-established catalysts for a variety of oxidation reactions, offering a more sustainable and economical alternative to precious metals.[14]
Rationale for Using this compound: 1,2,4-triazoles can stabilize various oxidation states of copper (Cu(I), Cu(II), Cu(III)), which is essential for the catalytic cycle of many oxidation reactions. The ligand's N-donor atoms can modulate the redox potential of the copper center. The steric environment created by the isopropyl group may impart substrate selectivity, for instance, in differentiating between primary and secondary alcohols.
Protocol: Aerobic Oxidation of Benzyl Alcohol
This protocol uses a Cu(I) source and molecular oxygen (from air) as the terminal oxidant, representing a green and efficient methodology.
Materials:
-
Copper(I) iodide (CuI) (5 mol%)
-
This compound (10 mol%)
-
Benzyl alcohol (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Acetonitrile (CH₃CN) as solvent
-
Air or Oxygen balloon
Step-by-Step Procedure:
-
Catalyst Formation: In a round-bottom flask, add CuI, this compound, and K₂CO₃.
-
Add Substrate & Solvent: Add acetonitrile followed by benzyl alcohol.
-
Reaction Setup: Fit the flask with a condenser and an air or oxygen-filled balloon (pierced with a needle).
-
Reaction Conditions: Heat the mixture to 60-70°C and stir vigorously to ensure sufficient mixing with the gas phase.
-
Monitoring: Follow the disappearance of benzyl alcohol and the appearance of benzaldehyde by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture, filter through a pad of celite to remove inorganic salts and the catalyst.
-
Analysis: The filtrate can be analyzed directly by GC to determine the conversion and yield of benzaldehyde. For isolation, the solvent can be removed, and the residue purified by chromatography.
Conclusion and Future Outlook
This compound presents itself as a promising and versatile ligand for homogeneous catalysis. Its straightforward synthesis and tunable steric/electronic profile make it an attractive candidate for catalyst development. Based on the established chemistry of related 1,2,4-triazoles, it is poised to find utility in a wide range of transformations.
Future research should focus on:
-
Isolation and full characterization (including X-ray crystallography) of its coordination complexes with various transition metals.
-
Exploring its application in other catalytic reactions such as C-H activation, Sonogashira coupling, and aziridination.[14][15]
-
Development of chiral versions of the ligand for asymmetric catalysis.
-
Immobilization of the catalyst on solid supports for enhanced recyclability.
This guide provides the foundational knowledge and practical protocols to empower researchers to begin exploring the catalytic potential of this valuable ligand.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. Coordination Chemistry of Transition Metals – Atoms First / OpenStax [pressbooks.atlanticoer-relatlantique.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trace.tennessee.edu [trace.tennessee.edu]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Role of the 3-Isopropyl-1H-1,2,4-triazole Moiety in Modern Medicinal Chemistry
Introduction: The 1,2,4-triazole is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with a multitude of biological targets. While the broader class of 1,2,4-triazole-containing drugs, such as the antifungal agents fluconazole and itraconazole, are widely recognized, the specific contributions of substituents at the 3-position are a subject of ongoing investigation. This guide focuses on the 3-isopropyl-1H-1,2,4-triazole moiety, not as a standalone therapeutic, but as a critical building block and structural component in the design of novel bioactive agents. We will explore its synthetic utility, its role in modulating pharmacological activity, and provide detailed protocols for its incorporation and evaluation.
The isopropyl group, though seemingly simple, imparts specific steric and electronic properties. Its bulk can influence binding selectivity, while its lipophilicity can enhance membrane permeability and impact the overall pharmacokinetic profile of a molecule. Understanding how to leverage these characteristics is key to its successful application in drug discovery programs.
Part 1: Synthesis and Derivatization Strategies
The this compound core is typically synthesized and then further functionalized. The following protocols outline the fundamental steps for its preparation and subsequent elaboration, which are crucial for generating compound libraries for screening.
Protocol 1: Synthesis of this compound
This protocol describes a common method for constructing the 1,2,4-triazole ring, starting from isobutyric acid.
Principle: The synthesis involves the conversion of a carboxylic acid to an acyl hydrazide, followed by cyclization with formamide to yield the desired triazole. This method is robust and widely applicable for creating 3-alkyl-substituted triazoles.
Materials:
-
Isobutyric acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Formamide (CH₃NO)
-
Dioxane
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of Isobutyryl Hydrazide:
-
In a round-bottom flask under a nitrogen atmosphere, reflux a mixture of isobutyric acid (1.0 eq) and thionyl chloride (1.2 eq) for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Cool the resulting acid chloride in an ice bath and slowly add it to a stirred solution of hydrazine hydrate (2.0 eq) in dioxane.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the resulting precipitate (hydrazine hydrochloride) and concentrate the filtrate under vacuum to obtain crude isobutyryl hydrazide.
-
-
Cyclization to this compound:
-
Mix the crude isobutyryl hydrazide (1.0 eq) with formamide (5.0 eq).
-
Heat the mixture at 150-160 °C for 5 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Basify the solution with 10% aqueous NaOH to a pH of ~9-10.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.
-
Workflow for Synthesis:
Caption: Synthesis of this compound.
Protocol 2: N-Arylation of this compound
Further functionalization, typically at the N1 or N4 position of the triazole ring, is essential for exploring structure-activity relationships (SAR). The Ullmann condensation is a classic and effective method for this transformation.
Principle: This protocol uses a copper-catalyzed cross-coupling reaction to form a C-N bond between the triazole and an aryl halide. This allows for the introduction of a wide range of substituted aromatic rings.
Materials:
-
This compound
-
Aryl iodide or bromide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a sealable reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Seal the vessel and heat the reaction mixture at 110-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer, wash with water and then with saturated aqueous NH₄Cl to remove any remaining copper.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the N-arylated regioisomers.
Part 2: Applications in Bioactive Compound Design
While direct therapeutic applications of this compound are not prominent, its role as a structural motif is evident in several areas of medicinal chemistry research.
Case Study: Inhibition of Enzymes
The 1,2,4-triazole ring is an excellent metal-binding pharmacophore, often found in the active site of metalloenzymes. The nitrogen atoms can coordinate with metal ions like iron (in cytochrome P450 enzymes) or zinc, leading to potent inhibition. The 3-isopropyl substituent can then be tailored to occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.
Example Application: Antifungal Agents Many azole antifungals function by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. The triazole nitrogen (N4) coordinates to the heme iron in the enzyme's active site. The substituent at the 3-position can influence the orientation of the molecule within the active site, contributing to species selectivity.
Case Study: Receptor Antagonism
In the design of receptor antagonists, the 3-isopropyl-1,2,4-triazole moiety can serve as a bioisosteric replacement for other chemical groups, such as esters or amides. It offers a metabolically stable core with defined hydrogen bond donor and acceptor properties.
Example Application: CNS-active Agents Derivatives of 1,2,4-triazoles have been explored for their activity on various central nervous system (CNS) targets. The lipophilicity imparted by the isopropyl group can be advantageous for blood-brain barrier penetration, a critical property for CNS drugs.
Logical Flow of Drug Discovery:
Caption: Drug discovery workflow utilizing the scaffold.
Part 3: In Vitro Evaluation Protocols
Once a library of compounds based on the this compound scaffold has been synthesized, the next step is to assess their biological activity.
Protocol 3: General Enzyme Inhibition Assay
This protocol provides a template for assessing the inhibitory activity of synthesized compounds against a target enzyme.
Principle: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further into the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution (or vehicle control - buffer with DMSO).
-
Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Collection:
-
Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the test compound.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
Data Summary Table:
| Compound ID | Scaffold | R-Group (at N1) | IC₅₀ (µM) |
| CTRL-1 | 3-H-1,2,4-triazole | 4-methylphenyl | >100 |
| TEST-1 | 3-isopropyl-1,2,4-triazole | 4-methylphenyl | 5.2 |
| TEST-2 | 3-isopropyl-1,2,4-triazole | 4-chlorophenyl | 1.8 |
| TEST-3 | 3-isopropyl-1,2,4-triazole | 2-naphthyl | 8.9 |
This table presents hypothetical data to illustrate how results would be structured, demonstrating the improved potency of the 3-isopropyl substituted compounds compared to an unsubstituted analog.
Conclusion
The this compound moiety is a valuable building block in medicinal chemistry. Its synthetic accessibility and the specific steric and lipophilic properties it confers make it an attractive component for designing focused compound libraries. While not typically a pharmacophore in its own right, its influence on molecular conformation, target engagement, and pharmacokinetic properties is significant. The protocols and strategies outlined in this guide provide a framework for medicinal chemists to effectively utilize this scaffold in the pursuit of novel therapeutics. Through systematic synthesis, derivatization, and biological evaluation, the full potential of the 3-isopropyl-1,2,4-triazole core can be realized in modern drug discovery.
Application Notes & Protocols for the Study of 3-Isopropyl-1H-1,2,4-triazole
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] This document provides a comprehensive guide for the synthesis, characterization, and preliminary biological evaluation of a specific derivative, 3-Isopropyl-1H-1,2,4-triazole. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific rationale. We detail a robust synthetic pathway, rigorous analytical methods for structural confirmation, and standardized in vitro assays to screen for potential antibacterial and cytotoxic activities.
Introduction to this compound
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The 1,2,4-isomer and its derivatives are of particular interest due to their diverse pharmacological profiles.[3][4][5] Their biological activity is often attributed to the ability of the nitrogen-rich ring to engage in hydrogen bonding and coordinate with metallic ions in enzyme active sites.
This compound (C₅H₉N₃) is a small molecule derivative within this important class.[6] Its study offers a platform to explore structure-activity relationships (SAR) where the isopropyl group provides a specific steric and lipophilic character that can influence biological interactions. Understanding the experimental framework for its synthesis and evaluation is the first step toward unlocking its potential therapeutic applications.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉N₃ | [6] |
| Molecular Weight | 111.15 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 23161-10-6 |[6][7] |
Synthesis and Purification Workflow
The synthesis of 3-substituted-1,2,4-triazoles can be achieved through several established routes.[5][8][9] A reliable and common method involves the cyclization of an appropriate thiosemicarbazide derivative in an alkaline medium, which is known for its efficiency and good yields.[10][11]
Causality Behind the Method: This pathway is chosen for its robustness. The initial formation of thiosemicarbazide from isobutyryl hydrazine ensures the correct positioning of the isopropyl group. The subsequent base-catalyzed intramolecular cyclization is an efficient ring-closing reaction that proceeds via a nucleophilic attack, followed by the elimination of hydrogen sulfide to yield the stable aromatic triazole ring. Ethanol is selected as a solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification of the target compound.
Protocol 2.1: Synthesis of this compound
Materials:
-
Isobutyryl hydrazine
-
Potassium thiocyanate (KSCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Acetic Acid
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel
Procedure:
-
Step 1: Formation of Isobutyryl Thiosemicarbazide.
-
In a 250 mL round-bottom flask, dissolve isobutyryl hydrazine (0.1 mol) in 100 mL of ethanol.
-
Add potassium thiocyanate (0.11 mol) to the solution.
-
Add 5 mL of concentrated HCl dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 2: Cyclization to form the Triazole Ring.
-
After cooling the reaction mixture to room temperature, add a 2N aqueous solution of Sodium Hydroxide (NaOH) (0.25 mol) slowly.
-
Return the mixture to reflux and heat for an additional 6-8 hours. During this time, the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood).
-
-
Step 3: Isolation and Purification.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture to pH 5-6 using glacial acetic acid. A white precipitate should form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.[12]
-
Wash the precipitate thoroughly with cold deionized water to remove inorganic salts.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure white crystals of this compound.
-
Dry the final product under vacuum at 50 °C.
-
Analytical Characterization
Structural confirmation of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence of the target molecule's identity and purity.
Protocol 3.1: NMR Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns provide definitive proof of the isopropyl group and the triazole ring.
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Expected Spectroscopic Data:
| Analysis | Expected Data | Rationale |
|---|---|---|
| ¹H NMR | δ ~1.3 (d, 6H, J≈7 Hz, -CH(CH₃ )₂) δ ~3.1 (sept, 1H, J≈7 Hz, -CH (CH₃)₂) δ ~8.3 (s, 1H, Triazole C5-H ) δ ~13-14 (br s, 1H, Triazole N-H ) | The isopropyl group gives a characteristic doublet (6 protons) and septet (1 proton). The triazole C-H proton appears as a singlet in the aromatic region.[13][14] The N-H proton is a broad singlet and may exchange with D₂O. |
| ¹³C NMR | δ ~22 (-CH(C H₃)₂) δ ~28 (-C H(CH₃)₂) δ ~145 (Triazole C5) δ ~165 (Triazole C3) | The spectrum should show four distinct carbon signals corresponding to the two unique carbons of the isopropyl group and the two carbons of the triazole ring. |
Protocol 3.2: Mass Spectrometry (MS)
Rationale: Mass spectrometry confirms the molecular weight of the compound and provides structural information through its fragmentation pattern. This is a critical validation step to confirm that the desired reaction has occurred.[15]
Sample Preparation (GC-MS):
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Inject 1 µL into the GC-MS system.
Expected Data:
-
Molecular Ion Peak (M⁺): An intense peak should be observed at m/z = 111.1, corresponding to the molecular weight of C₅H₉N₃.[6][7]
-
Key Fragmentation Patterns: The 1,2,4-triazole ring is known to undergo characteristic cleavage.[15][16] Expect to see fragments corresponding to the loss of stable neutral molecules:
-
m/z = 83: Loss of N₂
-
m/z = 69: Loss of the isopropyl side chain (C₃H₆)
-
m/z = 42: A characteristic fragment from the cleavage of the triazole ring.[15]
-
Application Notes: Biological Activity Screening
Based on the extensive literature on 1,2,4-triazole derivatives, promising areas for biological screening include antibacterial, antifungal, and anticancer activities.[10][13][17] The following protocols outline standardized in vitro assays to obtain preliminary data on the bioactivity of this compound.
Diagram: General Workflow for In Vitro Bioactivity Screening
Caption: Standardized workflow for preliminary in vitro screening.
Protocol 4.1: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Positive control: Ampicillin or another suitable antibiotic.[4]
-
Negative control: DMSO.
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to all wells containing the compound, positive control, and a growth control (broth + bacteria only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.
Hypothetical Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| This compound | 64 | >256 |
| Ampicillin (Control) | 0.5 | 8 |
Protocol 4.2: Anticancer Cytotoxicity (MTT) Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to assess cell viability.[13]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Positive control: Cisplatin or Doxorubicin.[13]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the triazole compound in the cell culture medium and add them to the wells. Include wells for untreated cells (negative control) and the positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium and add 150 µL of the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Hypothetical Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|
| This compound | 85 | 110 |
| Cisplatin (Control) | 9.8 | 12.1 |
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-1,2,4-Triazole, 3-propyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elar.urfu.ru [elar.urfu.ru]
- 13. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Structural Elucidation of 3-Isopropyl-1H-1,2,4-triazole: Integrated NMR and Mass Spectrometry Protocols
An Application Note for Researchers and Drug Development Professionals
Abstract This technical guide provides a comprehensive framework for the structural analysis of 3-Isopropyl-1H-1,2,4-triazole, a representative N-heterocyclic compound. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, making the precise characterization of its derivatives critical for drug discovery and development.[1] This document outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed for researchers and scientists. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring robust and reproducible results for unambiguous structural confirmation.
Introduction to this compound
This compound belongs to the triazole class of heterocyclic compounds, which are foundational in the development of pharmaceutical agents and agrochemicals.[2] The unique electronic properties of the triazole ring, combined with the steric and electronic influence of its substituents, govern its biological activity and metabolic fate. Accurate structural elucidation is the first step in understanding its function.
Chemical Properties: The key physicochemical properties of this compound are summarized in Table 1. This data is essential for selecting appropriate analytical techniques and solvents.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [3][4] |
| Molecular Weight | 111.15 g/mol | [4] |
| Exact Mass | 111.07964 g/mol | [3] |
| Boiling Point | 233.7 ± 23.0 °C at 760 mmHg | [3] |
| Physical Form | Solid or semi-solid | [5] |
| pKa | 2.45 (for the conjugate acid) / 10.26 (for the neutral molecule) | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the unambiguous determination of the covalent structure of small molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete structural picture.
Rationale and Predicted Spectral Data
The structure of this compound suggests a simple yet informative NMR spectrum. The isopropyl group will produce a characteristic septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The triazole ring contains a single C-H proton and a broad N-H proton, which may exchange with residual water in the solvent.
Predicted NMR Data: The expected chemical shifts (δ) in ppm are based on standard values for triazoles and alkyl groups.[7][8][9]
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key Correlations |
| Triazole C5-H | δ 8.0 - 8.5 (singlet) | δ 145 - 150 | HMBC to Triazole C3 |
| Triazole N-H | δ 12.0 - 14.0 (broad singlet) | - | - |
| Isopropyl CH | δ 3.0 - 3.5 (septet, J ≈ 7 Hz) | δ 26 - 30 | COSY to CH₃; HMBC to C3 & CH₃ |
| Isopropyl CH₃ | δ 1.2 - 1.4 (doublet, J ≈ 7 Hz) | δ 21 - 24 | COSY to CH; HMBC to CH |
| Triazole C3 | - | δ 160 - 165 | HMBC to Isopropyl CH and CH₃ |
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol ensures the acquisition of high-quality, high-resolution NMR data. The choice of solvent is critical; Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to better solubilize polar compounds and slow down the exchange of N-H protons, making them more easily observable.[10]
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C and 2D NMR, into a clean, dry vial.[11]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[12] Using a deuterated solvent is necessary for the spectrometer's field-frequency lock.[13]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used. A homogenous solution is critical for achieving sharp spectral lines.
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[14]
-
Instrumentation and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D correlation spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks (e.g., isopropyl CH to CH₃).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which are crucial for connecting the isopropyl group to the triazole ring.
-
-
NMR Workflow Visualization
The following diagram illustrates the logical flow of the NMR analysis process.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. This compound | CAS#:23161-10-6 | Chemsrc [chemsrc.com]
- 4. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 23161-10-6 [sigmaaldrich.com]
- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 7. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols for the Functionalization of the 3-Isopropyl-1H-1,2,4-triazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 3-Isopropyl-1H-1,2,4-triazole Scaffold - A Privileged Motif in Modern Chemistry
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1][2][3] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the successful development of a wide array of therapeutic agents with antifungal, anticancer, antiviral, and antibacterial properties.[2][4] The strategic introduction of an isopropyl group at the 3-position of the 1,2,4-triazole core offers a unique combination of steric and electronic properties, making the this compound a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the key functionalization strategies for this specific triazole derivative, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Understanding the Reactivity of the this compound Ring
The this compound ring possesses three nitrogen atoms, each with distinct nucleophilic character, and a C-H bond at the 5-position that is amenable to functionalization. The presence of the isopropyl group at the 3-position can influence the regioselectivity of N-functionalization reactions due to steric hindrance. The 1,2,4-triazole exists in two tautomeric forms, the 1H- and 4H-tautomers, with the 1H-form generally being more stable.[2] The functionalization of the ring can occur at the N1, N2, or N4 positions, with the outcome often dictated by the reaction conditions and the nature of the electrophile.
I. N-Alkylation: A Gateway to Diverse Molecular Architectures
N-alkylation is a fundamental strategy for elaborating the this compound core, enabling the introduction of a wide range of alkyl substituents. The regioselectivity of N-alkylation is a critical consideration, with the formation of N1 and N4 isomers being the most common outcomes. The choice of base, solvent, and alkylating agent plays a pivotal role in directing the reaction towards the desired regioisomer.[5][6]
Causality Behind Experimental Choices in N-Alkylation
The regioselectivity of N-alkylation is governed by a combination of electronic and steric factors. The N1 and N2 positions are generally more nucleophilic than the N4 position. However, the steric bulk of the 3-isopropyl group can disfavor substitution at the adjacent N2 and N4 positions, potentially leading to a preference for the N1 isomer. The choice of base can influence the equilibrium between the different triazole anions, thereby affecting the product distribution. Strong, non-coordinating bases in polar aprotic solvents often favor the thermodynamically more stable N1-alkylated product.[6]
Visualizing the N-Alkylation Workflow
Caption: General workflow for the N-alkylation of this compound.
Protocol for Regioselective N1-Alkylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the triazole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Handle with care under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.
Self-Validation: The regioselectivity of the reaction should be confirmed by NMR spectroscopy. The chemical shifts of the triazole ring protons and the attached alkyl group will be distinct for the N1 and N4 isomers.
II. N-Arylation: Building Biaryl Linkages
The introduction of an aryl group onto the nitrogen atoms of the this compound ring is a powerful strategy for creating molecules with applications in medicinal chemistry and materials science. Copper-catalyzed cross-coupling reactions, such as the Chan-Lam and Ullmann-type couplings, are the most prevalent methods for achieving N-arylation.[7][8]
Chan-Lam N-Arylation: A Mild and Versatile Approach
The Chan-Lam coupling utilizes a copper catalyst, an arylboronic acid, and an oxidant (often atmospheric oxygen) to form the C-N bond under relatively mild conditions.[7] This method is known for its broad substrate scope and functional group tolerance.
Causality Behind Experimental Choices in Chan-Lam N-Arylation
The catalytic cycle of the Chan-Lam reaction is thought to involve the formation of a copper(II)-triazole complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the N-arylated product. The choice of copper source, base, and solvent can significantly impact the reaction efficiency and regioselectivity. The steric hindrance from the 3-isopropyl group may influence the preferred site of arylation.
Visualizing the Chan-Lam N-Arylation Workflow
Caption: Simplified workflow for the Chan-Lam N-arylation of this compound.
Protocol for Chan-Lam N-Arylation
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.5 eq), and copper(II) acetate (0.1 eq).
-
Add activated 4 Å molecular sieves.
-
Add anhydrous DCM as the solvent, followed by pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The structure of the N-arylated product should be confirmed by NMR and mass spectrometry to verify the regioselectivity of the arylation.
III. C-H Functionalization: Direct Arylation of the Triazole Core
Direct C-H functionalization has emerged as a powerful and atom-economical method for the synthesis of complex molecules.[9] For the this compound ring, the C5-H bond is the primary target for direct arylation, typically achieved through palladium-catalyzed cross-coupling reactions.[10]
Causality Behind Experimental Choices in Palladium-Catalyzed C-H Arylation
This transformation generally proceeds via a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the triazole and facilitates the cleavage of the C-H bond.[9] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity. The electronic properties of the aryl halide coupling partner also play a significant role. The 3-isopropyl group is not expected to significantly hinder the C5-H activation electronically or sterically.
Visualizing the Palladium-Catalyzed C-H Arylation Workflow
Caption: A simplified representation of the Palladium-catalyzed C-H arylation of an N-substituted 3-isopropyl-1,2,4-triazole.
Protocol for Palladium-Catalyzed C5-H Arylation
This protocol is based on general procedures for triazole C-H arylation and will likely require optimization. Note that the nitrogen of the triazole should be protected or substituted prior to this reaction.
Materials:
-
N-Substituted-3-isopropyl-1H-1,2,4-triazole (e.g., N1-benzyl-3-isopropyl-1H-1,2,4-triazole)
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube, magnetic stirrer, nitrogen/argon inlet, and other standard glassware for air-sensitive reactions
Procedure:
-
To a Schlenk tube, add the N-substituted-3-isopropyl-1H-1,2,4-triazole (1.0 eq), aryl halide (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110-120 °C for 12-24 hours (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The structure of the C5-arylated product should be unambiguously confirmed by 1H and 13C NMR spectroscopy, as well as mass spectrometry.
Quantitative Data Summary
| Functionalization Method | Key Reagents | Typical Solvents | Temperature | Typical Yields | Key Considerations |
| N-Alkylation | Alkyl halide, Base (NaH, K₂CO₃) | DMF, THF, Acetonitrile | 0 °C to reflux | 60-95% | Regioselectivity (N1 vs. N4), choice of base and solvent is critical. |
| Chan-Lam N-Arylation | Arylboronic acid, Cu(OAc)₂, Base | DCM, Toluene | Room Temperature | 50-85% | Mild conditions, broad functional group tolerance. |
| Pd-Catalyzed C-H Arylation | Aryl halide, Pd(OAc)₂, Ligand, Base | Toluene, Dioxane | 100-140 °C | 40-80% | Requires N-protection/substitution, atom-economical. |
Conclusion and Future Outlook
The functionalization of the this compound ring offers a versatile platform for the synthesis of novel compounds with significant potential in drug discovery and materials science. The protocols outlined in this guide for N-alkylation, N-arylation, and C-H arylation provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. While the provided protocols are based on established methodologies for 1,2,4-triazoles, it is imperative for researchers to perform careful optimization for each specific transformation involving the 3-isopropyl derivative. Future research in this area will likely focus on the development of more efficient and selective catalytic systems, as well as the exploration of other functionalization strategies such as halogenation followed by cross-coupling, to further expand the synthetic utility of this valuable building block.
References
- 1. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 9. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Scalable Synthesis of 3-Isopropyl-1H-1,2,4-triazole
Introduction and Strategic Overview
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemical development, forming the core of numerous antifungal agents, antivirals, and herbicides.[1] 3-Isopropyl-1H-1,2,4-triazole is a key synthetic intermediate, valued for the specific steric and electronic properties conferred by the isopropyl group. Its efficient synthesis on a large scale is critical for downstream drug development and manufacturing pipelines.
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. The chosen synthetic strategy is a robust, two-stage process selected for its high yields, operational simplicity, and scalability. The pathway involves:
-
Stage 1: The Pinner Reaction to synthesize the key intermediate, isobutyramidine hydrochloride, from readily available isobutyronitrile.
-
Stage 2: Cyclocondensation of the amidine intermediate with formic hydrazide to construct the 1,2,4-triazole ring.
This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen conditions and providing critical insights for successful scale-up, process safety, and final product purification.
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of Isobutyramidine Hydrochloride via Pinner Reaction
Expertise & Mechanistic Insight
The Pinner reaction is a classic and highly reliable method for converting nitriles into amidines.[2] It proceeds in two distinct steps: (i) the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), and (ii) the subsequent reaction of this salt with ammonia to yield the desired amidine.[3][4]
Figure 2: Simplified mechanism of the Pinner reaction for amidine synthesis.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction must be rigorously free of water.[5] Water can hydrolyze the Pinner salt intermediate to form an ester, which is a significant side product that reduces yield.
-
Strong Acid Catalyst (HCl gas): Gaseous hydrogen chloride is used to create the highly electrophilic nitrilium ion, which is readily attacked by the alcohol nucleophile.[4] Using aqueous HCl would introduce water and is therefore avoided.
-
Low-Temperature Control: Pinner salts are thermodynamically unstable and can decompose or rearrange at higher temperatures.[2] Maintaining the reaction at 0°C or below is crucial to prevent the formation of N-substituted amides and alkyl chlorides, thus maximizing the yield of the desired intermediate.[5]
Scale-up Protocol: Isobutyramidine Hydrochloride
Safety First: This procedure involves corrosive and toxic reagents. Work must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory. Anhydrous HCl is highly corrosive and toxic; handle with extreme care using appropriate gas handling equipment.
Table 1: Reagents for Isobutyramidine Hydrochloride Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Role |
| Isobutyronitrile | 69.11 | 5.0 | 345.5 g (437 mL) | Starting Material |
| Anhydrous Ethanol | 46.07 | 5.5 (1.1 eq) | 253.4 g (321 mL) | Reagent/Solvent |
| Anhydrous Diethyl Ether | 74.12 | - | 1.5 L | Solvent |
| Hydrogen Chloride (gas) | 36.46 | 5.5 (1.1 eq) | ~200.5 g | Catalyst |
| Anhydrous Ammonia (gas) | 17.03 | 10.0 (2.0 eq) | ~170.3 g | Reagent |
Protocol Steps:
-
Reactor Setup: Equip a 5 L, 3-necked, round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a calcium chloride drying tube and then a base trap (e.g., NaOH solution) to neutralize excess HCl.
-
Initial Charge: Charge the flask with isobutyronitrile, anhydrous ethanol, and anhydrous diethyl ether.
-
Cooling: Cool the stirred mixture to -5°C to 0°C using an ice-salt bath.
-
HCl Gas Addition: Bubble anhydrous hydrogen chloride gas through the cold, stirred solution at a moderate rate. Monitor the reaction temperature closely, ensuring it does not exceed 5°C. Continue the addition until the reaction has gained the target mass of HCl (~200.5 g). A thick white precipitate of the Pinner salt will form.
-
Reaction Maturation (Pinner Salt Formation): Once HCl addition is complete, seal the flask and allow it to stand at 0-4°C for 24-48 hours to ensure complete formation of the Pinner salt.
-
Intermediate Isolation (Optional but recommended for scale-up): Filter the white precipitate under an inert (nitrogen) atmosphere. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum. This is the ethyl isobutyrimidate hydrochloride (Pinner salt).
-
Ammonolysis: Suspend the isolated Pinner salt (or the entire reaction slurry from step 5) in 1.5 L of fresh anhydrous ethanol in a suitable pressure reactor or a flask equipped for low-temperature gas addition. Cool the mixture to -10°C.
-
Ammonia Addition: Bubble anhydrous ammonia gas through the stirred suspension until saturation is achieved and the target mass of ammonia has been added.
-
Reaction Maturation (Amidine Formation): Seal the vessel and stir at room temperature for 12-16 hours. The reaction mixture will contain isobutyramidine hydrochloride and ammonium chloride as a precipitate.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the solid with a small amount of cold ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain a white solid.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/ethyl acetate, to yield pure isobutyramidine hydrochloride.[4] Dry the product under vacuum.
-
Stage 2: Cyclocondensation to this compound
Expertise & Mechanistic Insight
The formation of the 1,2,4-triazole ring from an amidine and a hydrazide is a classic condensation reaction.[6] The process involves the initial formation of an N-acylamidrazone intermediate, which then undergoes an intramolecular cyclodehydration reaction, typically at elevated temperatures, to yield the aromatic triazole ring.[7]
Causality Behind Experimental Choices:
-
Reactant Choice: Formic hydrazide is the simplest acylhydrazide and provides the necessary N-N-C(H) fragment to form the unsubstituted 1H-1,2,4-triazole ring.
-
Solvent and Temperature: The reaction is typically performed in a high-boiling polar solvent like ethanol or n-butanol, or neat at elevated temperatures. The high temperature is required to drive the final cyclodehydration step, which involves the elimination of two molecules of water.
-
Work-up Strategy: The final product is a relatively simple, neutral heterocyclic compound. Purification can often be achieved by distillation under reduced pressure or by recrystallization after an appropriate work-up to remove any salts or unreacted starting materials.[8][9]
Scale-up Protocol: this compound
Safety First: Formic hydrazide, like many hydrazine derivatives, is toxic and should be handled with care in a fume hood.[10][11][12] Avoid inhalation and skin contact. The reaction is heated to high temperatures; ensure proper temperature control to prevent runaway reactions and use a heating mantle with a thermocouple.
Table 2: Reagents for this compound Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Role |
| Isobutyramidine HCl | 122.59 | 4.0 | 490.4 g | Starting Material |
| Formic Hydrazide | 60.06 | 4.2 (1.05 eq) | 252.3 g | Reagent |
| n-Butanol | 74.12 | - | 2.0 L | Solvent |
| Sodium Methoxide | 54.02 | 4.0 (1.0 eq) | 216.1 g | Base |
Protocol Steps:
-
Reactor Setup: Equip a 5 L flask with a mechanical stirrer, a reflux condenser, a thermocouple for temperature monitoring, and an inert gas (nitrogen) inlet.
-
Base Reaction: Charge the flask with isobutyramidine hydrochloride and n-butanol. Stir to form a slurry. Carefully add sodium methoxide portion-wise. A slight exotherm may be observed. This step neutralizes the hydrochloride salt to liberate the free amidine base. Sodium chloride will precipitate.
-
Reagent Addition: Add the formic hydrazide to the reaction mixture.
-
Heating and Reflux: Heat the stirred mixture to reflux (approx. 115-120°C). Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction typically takes 12-24 hours for completion. Water will be formed as a byproduct.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the slurry to remove the precipitated sodium chloride. Wash the salt cake with a small amount of n-butanol.
-
Solvent Removal: Combine the filtrates and remove the n-butanol under reduced pressure using a rotary evaporator.
-
Purification:
-
The resulting crude oil or solid can be purified by vacuum distillation. Collect the fraction corresponding to this compound.
-
Alternatively, the crude product can be purified by recrystallization. Dissolve the material in a minimum amount of a hot solvent (e.g., toluene or ethyl acetate) and allow it to cool slowly to crystallize. Filter the pure crystals and dry under vacuum.[8][13]
-
Data Summary and Characterization
Table 3: Process Summary and Expected Results
| Parameter | Stage 1: Isobutyramidine HCl | Stage 2: this compound |
| Starting Material | Isobutyronitrile (5.0 mol) | Isobutyramidine HCl (4.0 mol) |
| Expected Yield | 75-85% | 80-90% |
| Appearance | White crystalline solid | White to off-white solid or colorless oil |
| Purity (Post-Purification) | >98% | >99% |
Characterization Data for this compound (C₅H₉N₃):
-
Molecular Weight: 111.15 g/mol .[14]
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the isopropyl group (a doublet and a septet) and the triazole C-H and N-H protons. The N-H proton is typically a broad singlet.[15][16][17]
-
¹³C NMR (DMSO-d₆): Expect signals for the two unique carbons of the isopropyl group and the two carbons of the triazole ring.[15]
-
Mass Spectrometry (ESI+): m/z = 112.08 [M+H]⁺.[14]
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 14. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ripublication.com [ripublication.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Application Note: A Comprehensive Guide to Bioassay Development for Screening 3-Isopropyl-1H-1,2,4-triazole Efficacy
Introduction
The 1,2,4-triazole scaffold is a renowned "privileged structure" in medicinal chemistry and agrochemical development. Its unique chemical properties have led to the creation of a wide array of molecules with diverse biological activities, including antifungal, herbicidal, anticancer, antibacterial, and anti-inflammatory effects.[1][2][3] Many drugs and agricultural agents containing this heterocyclic core are currently on the market.[1][4] The compound 3-Isopropyl-1H-1,2,4-triazole represents a novel derivative of this important class. A systematic and logically tiered screening approach is essential to comprehensively characterize its biological efficacy and potential applications.
This guide provides a strategic framework and detailed, field-proven protocols for researchers, scientists, and drug development professionals to evaluate the bioactivity of this compound. The narrative moves from foundational cytotoxicity screening to targeted assays based on the well-documented activities of the broader triazole family, ensuring a robust and efficient evaluation process. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Part 1: Foundational Screening - Cytotoxicity & Cell Viability
Rationale: Before investigating specific therapeutic or biological effects, it is imperative to determine the inherent cytotoxicity of a novel compound. This foundational screen establishes a critical therapeutic window, defining the concentration range where the compound can be tested for specific activities without causing non-specific cell death.[5] Data from these initial assays guide the dose selection for all subsequent, more targeted experiments. We will employ two orthogonal assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures cell membrane integrity.[6][7]
General Workflow for In Vitro Cytotoxicity Testing
The overall process for assessing the cytotoxic potential of a novel compound follows a standardized workflow from cell culture preparation to data analysis and IC₅₀ determination.[8]
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Isopropyl-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 3-Isopropyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your reaction yields and product purity.
Introduction to the Synthesis of this compound
The 1,2,4-triazole ring is a vital component in a wide array of pharmaceuticals due to its diverse biological activities. The synthesis of this compound, a key building block, can be approached through several synthetic routes, most commonly involving the cyclization of intermediates derived from isobutyric acid derivatives and a source of the remaining nitrogen atoms, such as hydrazine and a one-carbon unit. Classical methods like the Pellizzari and Einhorn-Brunner reactions provide foundational strategies for constructing the triazole ring.[1][2][3] However, these methods can present challenges, including low yields and the formation of side products, particularly when working with aliphatic substituents like the isopropyl group.[1]
This guide will focus on providing practical solutions to common problems encountered during the synthesis, enabling you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods are variations of classical triazole syntheses, including:
-
Pellizzari Reaction: This involves the condensation of an amide (isobutyramide) with an acylhydrazide (formylhydrazine).[1] High temperatures are often required, which can lead to side reactions.[4]
-
Einhorn-Brunner Reaction: This route utilizes the reaction of a diacylamine with a hydrazine derivative.[2][3]
-
Amidrazone Cyclization: The reaction of an amidrazone with a suitable one-carbon source is another effective method.
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields are a frequent issue and can stem from several factors, including incomplete reactions, decomposition of starting materials or products at high temperatures, and the presence of moisture, which can promote the formation of side products like 1,3,4-oxadiazoles.[5] The purity of your starting materials, especially hydrazides which can be hygroscopic, is also critical.[5]
Q3: What are the likely side products in this synthesis?
A3: A common side product is the corresponding 1,3,4-oxadiazole, which arises from a competing cyclization pathway of the acylhydrazide intermediate.[5] Additionally, if using an unsymmetrical starting material in a Pellizzari-type reaction, you may face the issue of acyl interchange, leading to a mixture of different triazoles.[4]
Troubleshooting Guide: A Deeper Dive
This section provides detailed answers to specific problems you may encounter during your experiments.
Low or No Product Yield
Q: I've followed a general protocol for a Pellizzari-type reaction to synthesize this compound, but my yield is extremely low. What are the likely causes and how can I improve it?
A: Low yield in a Pellizzari-type synthesis of a 3-alkyl-1,2,4-triazole is a common challenge. Let's break down the potential causes and solutions:
1. Incomplete Reaction:
-
Causality: The thermal condensation required for the Pellizzari reaction often necessitates high temperatures (typically >200 °C) and sufficient reaction time to drive the cyclization and dehydration steps.[6] Aliphatic amides and hydrazides may be less reactive than their aromatic counterparts, requiring more forcing conditions.
-
Solution:
-
Optimize Temperature: Gradually increase the reaction temperature in 10-20 °C increments, carefully monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Extend Reaction Time: If an increase in temperature doesn't improve the yield or leads to decomposition, try extending the reaction time at a moderate temperature.
-
Microwave Synthesis: Consider using microwave irradiation. This technique can significantly shorten reaction times and often improves yields by providing efficient and uniform heating.[1]
-
2. Decomposition of Starting Materials or Product:
-
Causality: The high temperatures required can lead to the decomposition of your starting materials or the desired triazole product, especially if sensitive functional groups are present.
-
Solution:
-
Lower Reaction Temperature: Find the optimal balance between reaction rate and decomposition by running the reaction at the lowest effective temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
3. Purity of Starting Materials:
-
Causality: Hydrazide derivatives are often hygroscopic, and the presence of water can favor the formation of 1,3,4-oxadiazole side products.[5] Impurities in your amide can also interfere with the reaction.
-
Solution:
-
Dry Reagents: Ensure your isobutyramide and formylhydrazine (or their precursors) are thoroughly dried before use. You can dry them in a vacuum oven or by azeotropic distillation with a suitable solvent.
-
Purify Starting Materials: If you suspect impurities, purify your starting materials by recrystallization or distillation.
-
Representative Experimental Protocol: Pellizzari-type Synthesis
This protocol is a general guideline for the synthesis of a 3-alkyl-1,2,4-triazole and should be optimized for your specific laboratory conditions.
Materials:
-
Isobutyramide
-
Formylhydrazine
-
High-boiling solvent (optional, e.g., paraffin oil)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of isobutyramide and formylhydrazine.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 200-240 °C under a nitrogen atmosphere with constant stirring.
-
Maintain this temperature for 2-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may solidify upon cooling.
-
Triturate the solid product with a non-polar solvent like hexane to remove the high-boiling solvent (if used) and other non-polar impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Visualizing the Synthetic Pathway and Side Reactions
Caption: Synthetic pathway for this compound and a common side reaction.
Formation of Side Products
Q: My crude product shows multiple spots on TLC, and I suspect the formation of a 1,3,4-oxadiazole. How can I confirm this and minimize its formation?
A: The formation of a 1,3,4-oxadiazole is a classic side reaction in triazole synthesis from hydrazides. Here's how to address it:
1. Confirmation of Side Product:
-
Spectroscopic Analysis: Isolate the suspected side product by column chromatography and characterize it using NMR, IR, and mass spectrometry. The spectroscopic data for 1,3,4-oxadiazoles are distinct from those of 1,2,4-triazoles.
-
GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) can be a powerful tool to identify the components of your crude reaction mixture, including the desired triazole and any side products.[7]
2. Minimizing Oxadiazole Formation:
-
Anhydrous Conditions: The cyclization to the oxadiazole is often favored by the presence of water. Ensure your reaction is conducted under strictly anhydrous conditions.[5]
-
Lower Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic pathway leading to the triazole over the thermodynamic pathway to the more stable oxadiazole.[5]
-
Choice of Reagents: In some cases, the choice of the one-carbon source can influence the outcome. For example, using formamide instead of formylhydrazine might alter the reaction pathway.
Quantitative Data: Impact of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Too Low | Low | Incomplete reaction due to insufficient activation energy for cyclization. |
| Optimal (e.g., 200-240 °C) | High | Sufficient energy for the desired reaction to proceed at a reasonable rate. | |
| Too High | Low | Decomposition of starting materials and/or product.[5] | |
| Reaction Time | Too Short | Low | Incomplete conversion of starting materials. |
| Optimal | High | Allows for maximum conversion to the desired product. | |
| Too Long | May Decrease | Potential for product degradation or formation of side products with prolonged heating. | |
| Solvent | Neat (No Solvent) | Variable | Can be effective but may lead to a heterogeneous mixture and localized overheating. |
| High-Boiling Inert Solvent | Can Improve | Provides better heat transfer and a more homogeneous reaction mixture. | |
| Purity of Reactants | High Purity, Anhydrous | High | Minimizes side reactions, particularly the formation of 1,3,4-oxadiazoles.[5] |
| Impure/Wet | Low | Impurities can interfere with the reaction, and water can promote side product formation.[5] |
Purification of this compound
Q: I have a crude mixture containing my desired product and some impurities. What is the best way to purify this compound?
A: The purification strategy will depend on the nature of the impurities. Here are some common and effective methods:
1. Recrystallization:
-
Solvent Selection: The key is to find a solvent in which your triazole is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol, ethanol/water mixtures, or ethyl acetate are good starting points for small, relatively polar molecules like this compound.
-
Troubleshooting Recrystallization:
-
Low Recovery: You may be using too much solvent. Try evaporating some of the solvent and cooling again.
-
Oiling Out: If the product separates as an oil instead of crystals, the boiling point of your solvent may be higher than the melting point of your compound. Try a lower-boiling solvent or allow the solution to cool more slowly.
-
No Crystals Form: The solution may be too dilute. Concentrate the solution and try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure compound, if available, is also very effective.[8]
-
2. Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for purifying neutral organic compounds.
-
Mobile Phase (Eluent): The choice of eluent is crucial for good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. Start with a low polarity eluent and gradually increase the polarity to elute your compound.[9]
-
Troubleshooting Column Chromatography:
-
Poor Separation: If your compound and impurities elute together, you may need to try a different solvent system or a less polar one to increase retention on the column. Running a gradient elution (gradually increasing the polarity of the eluent) can also improve separation.[10]
-
Compound Stuck on Column: If your compound does not elute, the solvent system is likely not polar enough. Increase the proportion of the polar solvent in your eluent.
-
3. Vacuum Distillation:
-
Applicability: If your product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale. This can be particularly effective for separating it from non-volatile impurities.
By systematically addressing these common issues and optimizing your reaction and purification conditions, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 3. Einhorn-Brunner Reaction [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. benchchem.com [benchchem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Overcoming Challenges in 3-Isopropyl-1H-1,2,4-triazole Purification
Welcome to the technical support guide for the purification of 3-Isopropyl-1H-1,2,4-triazole. This document is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the isolation and purification of this compound. We will leverage fundamental chemical principles to provide actionable troubleshooting strategies, ensuring you can achieve high purity and yield in your experiments.
The this compound molecule presents a unique purification challenge due to its combination of a moderately non-polar isopropyl group and a highly polar, hydrogen-bonding 1,2,4-triazole ring system. This amphiphilic nature can lead to unpredictable solubility and chromatographic behavior. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter when purifying this compound?
The impurity profile is highly dependent on the synthetic route. Common synthesis pathways for 1,2,4-triazoles involve reacting amidines, hydrazines, or nitriles.[1][2][3] Potential impurities include:
-
Unreacted Starting Materials: Such as isobutyramide, isobutyrylhydrazine, or formamidine.
-
Regioisomers: Alkylation or acylation of the triazole ring can sometimes lead to mixtures of isomers (e.g., 1-substituted vs. 4-substituted products), which can be difficult to separate.[4]
-
Reaction Byproducts: Dehydration or condensation side-products.
-
Residual Catalysts: If a copper-catalyzed synthesis was used (common for related triazole syntheses), residual paramagnetic copper ions can be present.[5] These can complicate NMR analysis by causing signal broadening or disappearance.[5]
Q2: Should I choose crystallization or column chromatography as my primary purification method?
This decision depends on the scale of your reaction and the nature of the impurities.
-
Crystallization is ideal for large-scale purification (>5 g) when the crude product is relatively pure (>80-90%). It is a highly efficient and economical method for removing small amounts of impurities.[6]
-
Column Chromatography is superior for purifying smaller quantities or complex mixtures with multiple components of similar polarity. It offers higher resolution for separating closely related impurities and is often the best choice for achieving >99% purity on a lab scale.[7]
Below is a workflow to guide your decision-making process.
Caption: General purification workflow for this compound.
Q3: My compound seems soluble in both polar and non-polar solvents. How do I start developing a purification protocol?
This behavior is expected. The polar triazole ring drives solubility in alcohols and water, while the isopropyl group enhances solubility in solvents like dichloromethane (DCM) and ethyl acetate.
-
For Crystallization: This dual solubility is perfect for creating a mixed-solvent system.[8] Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., methanol or acetone). Then, slowly add a "poor" anti-solvent where it is sparingly soluble (e.g., hexanes, diethyl ether, or cold water) until turbidity persists.[8]
-
For Column Chromatography: Start with a moderately polar mobile phase. For normal phase (silica gel), a good starting point is an ethyl acetate/hexanes gradient. Due to the compound's polarity, you will likely need to add a more polar modifier like methanol to achieve elution.[7][9] A common mobile phase for N-heterocycles is a gradient of 0-10% methanol in dichloromethane.[9] For reversed-phase (C18), a water/acetonitrile gradient is standard.[7][10]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but it can be prone to issues like "oiling out" or low recovery. Here’s how to troubleshoot them.
Problem 1: My compound "oils out" instead of forming crystals.
Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming an impure liquid phase instead of a solid crystal lattice.[6][11] This is common for compounds with relatively low melting points or when high concentrations of impurities cause significant melting point depression.[6]
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[6][11]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or paper towels to slow the cooling rate. Once at room temperature, move it to a refrigerator, and finally to a freezer. Rapid cooling is a primary cause of oiling out.[6]
-
Change Solvent System: Your chosen solvent's boiling point may be too high. Try a solvent with a lower boiling point. Alternatively, if using a mixed-solvent system, add more of the "good" solvent to keep the compound dissolved until the solution has cooled further.[11]
Problem 2: After cooling, no crystals have formed.
Causality: The solution is not supersaturated, meaning the concentration of the compound is below its solubility limit at that temperature. This can happen if too much solvent was added initially.
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]
-
Seed Crystals: Add a tiny crystal of the crude or pure compound to the solution. This provides a template for crystal growth.[11]
-
-
Increase Concentration: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.[11]
-
Lower the Temperature: If cooling to room temperature is insufficient, use an ice bath and subsequently a dry ice/acetone bath to further decrease the compound's solubility.
Problem 3: My final yield is very low (<50%).
Causality: A low yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor.[11] This is almost always due to using an excessive volume of the recrystallization solvent.[6]
Solutions:
-
Recover from Mother Liquor: Do not discard the filtrate (mother liquor) after collecting your crystals. Reduce its volume by 50-70% using a rotary evaporator. Cool the concentrated solution to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.
-
Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product. Work in small increments to avoid adding too much.
-
Check for Premature Crystallization: Ensure the solution is not cooling and forming crystals in the funnel during a hot filtration step (used to remove insoluble impurities). Use a pre-heated funnel to prevent this.
Caption: Decision tree for troubleshooting common crystallization issues.
Troubleshooting Guide: Column Chromatography
Problem 1: My compound won't elute from the silica gel column, even with 100% ethyl acetate.
Causality: this compound is a polar compound. The nitrogen atoms in the triazole ring can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel, leading to very strong retention.[7] Ethyl acetate may not be a polar enough mobile phase to disrupt this interaction.
Solutions:
-
Add a Polar Modifier: Introduce a more polar solvent into your mobile phase. Methanol is an excellent choice. Start by adding 1-2% methanol to your eluent (e.g., 2% MeOH in DCM or 2% MeOH in Ethyl Acetate) and gradually increase the concentration up to 10-20% if needed.[9]
-
Add a Competitive Base: To disrupt the strong acidic interaction with silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1% of 7N ammonia in methanol) to your mobile phase. This is particularly effective for basic heterocycles.
-
Switch to a Different Stationary Phase: If the compound is still strongly retained, consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reversed-phase chromatography.[7]
Problem 2: The separation between my product and a key impurity is poor (overlapping spots on TLC).
Causality: The chosen solvent system does not provide sufficient selectivity to resolve the two compounds. Their relative affinities for the stationary and mobile phases are too similar.
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Polarity: If the compounds are eluting too quickly (high Rf values on TLC), reduce the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes). This will increase retention and can improve separation.
-
Try Different Solvents: The key to separation is exploiting differences in functionality. Instead of an ester (ethyl acetate), try an alcohol (isopropanol) or an ether (diethyl ether or MTBE) as the polar component of your mobile phase. A solvent system of DCM/Methanol often provides different selectivity than Ethyl Acetate/Hexanes.
-
-
Improve Column Efficiency:
-
Use a finer mesh silica gel for higher resolution.
-
Ensure proper column packing to avoid channeling. A well-packed column is critical.
-
Load the sample in a minimal volume of solvent and ensure it is applied as a narrow band.
-
Problem 3: I am using reversed-phase (C18) chromatography, and my compound elutes immediately in the void volume.
Causality: The compound is too polar to be retained by the non-polar C18 stationary phase. There is insufficient hydrophobic interaction between the molecule and the stationary phase.[12][13]
Solutions:
-
Use a Highly Aqueous Mobile Phase: Start with a mobile phase of 95-100% water (often with 0.1% formic acid or TFA as a modifier to ensure sharp peaks) and slowly gradient to a higher percentage of organic solvent like acetonitrile or methanol. Some modern C18 columns are designed to be stable in 100% aqueous conditions.[13]
-
Consider an Alternative Mode: If retention is still poor, your compound is an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[10][12] HILIC uses a polar stationary phase (like bare silica or an amino-bonded phase) with a high organic content mobile phase (e.g., 95% acetonitrile, 5% water), which is effective for retaining and separating very polar compounds.[12]
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Normal Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18-functionalized Silica |
| Mobile Phase A | Hexanes or Heptane | Deionized Water + 0.1% Formic Acid |
| Mobile Phase B | Ethyl Acetate or DCM/MeOH mixture | Acetonitrile or Methanol + 0.1% Formic Acid |
| Typical Gradient | 10% to 100% B over 10-20 column volumes | 5% to 95% B over 10-20 column volumes |
| Key Insight | Likely requires a polar modifier (Methanol) due to H-bonding with silica.[7][9] | Excellent for polar compounds; start with highly aqueous conditions.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 3. isres.org [isres.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. pubs.acs.org [pubs.acs.org]
- 10. helixchrom.com [helixchrom.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. biotage.com [biotage.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Isopropyl-1H-1,2,4-triazole
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Isopropyl-1H-1,2,4-triazole. It is structured as a series of troubleshooting questions and FAQs to directly address common challenges encountered during laboratory work. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Synthesis Pathway Overview and Core Challenges
The synthesis of 3-substituted-1,2,4-triazoles is a foundational process in medicinal and materials chemistry.[1] A common and reliable method for synthesizing this compound involves the condensation and cyclization of isobutyrohydrazide with a suitable one-carbon source, such as formamide. While seemingly straightforward, this pathway is sensitive to several variables that can impact yield, purity, and the formation of side products.
The primary challenges researchers face include:
-
Ensuring complete cyclization to form the stable triazole ring.
-
Preventing the formation of oxadiazole isomers.
-
Managing reaction temperature to avoid decomposition or side reactions.
-
Effectively purifying the final product, which can be complicated by its polarity and potential impurities.
Below is a generalized workflow for this synthesis.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format.
Question 1: My reaction has resulted in a very low yield or no desired product. What are the potential causes?
Answer: Low or no yield is a common problem that can typically be traced back to two main areas: reagent integrity and reaction conditions.
-
Cause A: Poor Reagent Quality or Stoichiometry
-
Expertise & Experience: The starting hydrazide is susceptible to hydrolysis. Ensure your isobutyrohydrazide is dry and has been stored properly. Formamide should be of high purity, as water content can interfere with the cyclization process. An excess of formamide is often used as it can serve as both a reagent and a solvent.[2]
-
Troubleshooting Protocol:
-
Verify the purity of isobutyrohydrazide via melting point or NMR spectroscopy before use.
-
Use a fresh, sealed bottle of formamide.
-
Ensure accurate measurement of starting materials. A common molar ratio is 1 equivalent of hydrazide to 5-10 equivalents of formamide.
-
-
-
Cause B: Suboptimal Reaction Temperature or Time
-
Expertise & Experience: The cyclodehydration step to form the triazole ring requires significant thermal energy. Insufficient temperature will result in an incomplete reaction, leaving behind the intermediate N-isobutyrylformohydrazide. Conversely, excessively high temperatures can lead to decomposition of the starting materials, intermediates, or the product itself.
-
Trustworthiness: The reaction progress should be diligently monitored. Running small-scale trials at different temperatures (e.g., 150°C, 165°C, 180°C) and monitoring by Thin Layer Chromatography (TLC) or LC-MS will allow you to determine the optimal conditions for your specific setup.
-
| Parameter | Suboptimal Condition | Optimized Condition | Rationale |
| Temperature | < 150°C | 160-180°C | Ensures sufficient energy for the cyclodehydration step. |
| Reaction Time | < 2 hours | 3-6 hours (or until completion by TLC) | Allows the reaction to proceed to completion without significant decomposition. |
| Atmosphere | Open to air | Inert atmosphere (N₂ or Ar) | While not always essential, an inert atmosphere can prevent oxidative side reactions at high temperatures. |
Question 2: My analysis shows a mixture of products, including an unexpected isomer. How can I improve selectivity?
Answer: The formation of isomers, particularly 1,3,4-oxadiazoles, is a classic challenge in this synthesis. The outcome is dictated by the mechanism of cyclization and dehydration.
-
Expertise & Experience: The reaction between a hydrazide and formamide proceeds through an acylhydrazone intermediate. The cyclization of this intermediate can lead to either a 1,2,4-triazole or a 1,3,4-oxadiazole. The formation of the triazole is generally favored under basic or neutral conditions, while acidic conditions can sometimes promote the formation of the oxadiazole.
-
Authoritative Grounding: The synthesis of 1,2,4-triazoles often involves a delicate balance to favor one cyclization pathway over another. The choice of reagents and conditions is critical for directing the outcome.[3]
-
Troubleshooting Protocol:
-
Confirm the Side Product: Use mass spectrometry to confirm the mass of the impurity. An oxadiazole will have the same mass as the desired triazole. Use ¹H and ¹³C NMR to distinguish them; the chemical shifts of the ring protons and carbons will be different.
-
Modify Conditions: If oxadiazole formation is confirmed, consider adding a catalytic amount of a non-nucleophilic base to the reaction mixture. Alternatively, some syntheses of 1,2,4-triazoles proceed smoothly under microwave irradiation, which can offer better control and selectivity.[4]
-
Question 3: My final product is an oil or difficult to crystallize. How can I effectively purify it?
Answer: Purification challenges often arise from residual solvent or persistent impurities that act as crystallization inhibitors.
-
Expertise & Experience: this compound is a solid at room temperature, but impurities can depress its melting point, resulting in an oil. High-boiling solvents like formamide or DMSO can be difficult to remove completely.
-
Troubleshooting Protocol:
-
Solvent Removal: After the reaction, ensure all high-boiling solvents are removed under high vacuum, possibly with gentle heating. Co-distillation with a solvent like toluene can sometimes help.
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent in which the triazole is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). This can often induce crystallization.
-
Recrystallization: If trituration fails, attempt recrystallization from a range of solvents. A good starting point would be ethyl acetate, isopropyl alcohol, or water. Use a solvent pair (e.g., ethyl acetate/hexanes) if a single solvent is not effective.
-
Salt Formation: For highly impure samples, an alternative is to form a salt. The triazole can be dissolved in an appropriate solvent and treated with an acid to precipitate a salt, which can then be filtered, washed, and neutralized to recover the pure triazole.[5]
-
Frequently Asked Questions (FAQs)
-
Q: What is the best method to monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a polar solvent system like ethyl acetate/methanol (e.g., 9:1 v/v). The product, being a polar heterocycle, will have a lower Rf than the less polar intermediates. Staining with potassium permanganate can help visualize the spots. For more precise tracking, LC-MS is ideal.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of techniques is required. ¹H NMR should show a characteristic singlet for the C5-H of the triazole ring, a septet for the isopropyl CH, and a doublet for the isopropyl methyl groups. Mass spectrometry should confirm the molecular weight (111.15 g/mol ).[6] Purity can be assessed by the sharpness of the melting point and by HPLC analysis.
-
-
Q: What are the key safety precautions for this synthesis?
-
A: The reaction is run at high temperatures, so proper shielding and temperature control are essential. Work in a well-ventilated fume hood. Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Detailed Experimental Protocol
This protocol is a representative procedure. Optimization may be required.
Synthesis of this compound
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine isobutyrohydrazide (1.0 eq) and formamide (5-10 eq).
-
Reaction: Heat the mixture in an oil bath to 160-170°C.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., 10% MeOH in DCM). The reaction is typically complete in 3-5 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water and stir.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate or water) to afford the pure this compound as a solid.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 3. isres.org [isres.org]
- 4. asianpubs.org [asianpubs.org]
- 5. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 6. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
Avoiding common pitfalls in 3-Isopropyl-1H-1,2,4-triazole handling
Welcome to the technical support center for 3-Isopropyl-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common pitfalls encountered during the handling and experimental use of this compound. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your research.
I. Compound Overview and Safety
This compound is a heterocyclic organic compound with a five-membered ring containing three nitrogen atoms. The isopropyl substituent at the 3-position influences its steric and electronic properties, which can affect its reactivity and handling compared to the parent 1,2,4-triazole.
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 23161-10-6 | --INVALID-LINK-- |
| Molecular Formula | C₅H₉N₃ | --INVALID-LINK-- |
| Molecular Weight | 111.15 g/mol | --INVALID-LINK-- |
| Boiling Point | 233.7±23.0 °C at 760 mmHg | --INVALID-LINK--[1] |
| Physical Form | Solid or semi-solid | --INVALID-LINK--[2] |
| Storage Temperature | Inert atmosphere, room temperature | --INVALID-LINK--[2] |
Hazard Identification and Safe Handling
This compound is classified as a hazardous substance. Adherence to safety protocols is paramount to minimize risk.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile) and a lab coat.
-
Use chemical safety goggles and, if necessary, a face shield.
-
-
Handling:
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
II. Troubleshooting Guide: Synthesis and Purification
The synthesis of 3-substituted-1,2,4-triazoles, such as this compound, often proceeds via established methods like the Pellizzari or Einhorn-Brunner reactions. However, these classic syntheses can be prone to pitfalls.
Common Synthesis Problems and Solutions
Q1: My synthesis of this compound resulted in a low yield. What are the likely causes?
A1: Low yields are a frequent challenge in 1,2,4-triazole synthesis and can be attributed to several factors:
-
Purity of Starting Materials: Ensure that your starting materials (e.g., isobutyramide and the corresponding hydrazide for a Pellizzari-type reaction) are pure and dry. Impurities can lead to unwanted side reactions.
-
Reaction Temperature: The Pellizzari reaction often requires high temperatures, which can also lead to decomposition or side reactions.[4] It is crucial to find the optimal temperature that promotes the desired reaction without significant degradation. Consider a stepwise increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC).
-
Reaction Time: Insufficient reaction time can result in incomplete conversion. Monitor the reaction progress using TLC to determine the optimal duration.
-
Formation of 1,3,4-Oxadiazole Side Product: A common competing reaction is the formation of a 1,3,4-oxadiazole, especially under harsh conditions.[2] To minimize this, ensure strictly anhydrous conditions and consider using the lowest effective temperature.
Q2: I've obtained a mixture of isomers in my reaction. How can I improve regioselectivity?
A2: The formation of isomeric products is a known issue in reactions like the Einhorn-Brunner synthesis, where an unsymmetrical imide is used.[5] While the synthesis of this compound from symmetrical precursors should not yield isomers, subsequent reactions like N-alkylation can.
-
Understanding Regioselectivity in N-Alkylation: The 1,2,4-triazole ring has two potential sites for N-alkylation (N1 and N4). The ratio of the resulting isomers can be influenced by the reaction conditions.
-
Solvent and Base Selection: The choice of solvent and base can significantly impact the regioselectivity of N-alkylation. For instance, using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base has been shown to be a mild and convenient method that can favor the formation of 1-substituted-1,2,4-triazoles.
-
Steric Hindrance: The isopropyl group at the 3-position may sterically hinder alkylation at the adjacent N4 position, potentially favoring substitution at the N1 position.
Purification Pitfalls and Best Practices
Q3: My purified this compound is an oil, but I expected a solid. What should I do?
A3: The phenomenon of "oiling out" instead of crystallizing can be due to the presence of impurities that depress the melting point.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. You may need to screen various solvents. A general approach is to dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Cooling the mixture may then induce crystallization.
-
Chromatography: If recrystallization fails, column chromatography is a reliable method for purification. Given the polarity of the triazole ring, normal-phase silica gel chromatography with a polar eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is a good starting point. For highly polar impurities, reverse-phase chromatography (C18) might be more effective.
Q4: How can I effectively remove residual metal catalysts from my product?
A4: If your synthesis involves a metal catalyst (e.g., copper in a click chemistry approach to a derivative), its removal is crucial.
-
Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively sequester and remove metal ions.
-
Silica Gel Filtration: Passing your product through a short plug of silica gel can also help in removing polar metal salts.
III. Experimental Protocols and Workflows
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Workflow for Troubleshooting Low Yield in Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
IV. Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of your this compound.
NMR Spectroscopy
-
¹H NMR: Expect to see signals corresponding to the isopropyl group (a doublet and a septet) and the proton on the triazole ring. The chemical shift of the triazole proton can be sensitive to the solvent and the tautomeric form.
-
¹³C NMR: Signals for the carbons of the isopropyl group and the two distinct carbons of the triazole ring should be observable.
-
Common Impurities: Be aware that unreacted starting materials or side products like 1,3,4-oxadiazoles will have distinct NMR signals. Comparing your spectra to literature values or a reference standard is crucial.
Mass Spectrometry
-
Electrospray Ionization (ESI): This is a suitable method for determining the molecular weight of your compound. Expect to see the [M+H]⁺ ion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess purity and identify volatile impurities.
V. Frequently Asked Questions (FAQs)
Q: Is this compound stable in solution? A: The 1,2,4-triazole ring is generally stable under typical acidic and basic conditions.[3] However, prolonged exposure to harsh conditions (concentrated acids/bases, high temperatures) can lead to degradation. The stability in solution can also be affected by the solvent, pH, and exposure to light. It is recommended to prepare fresh solutions for sensitive applications.
Q: What are the expected tautomers of this compound? A: 1,2,4-Triazoles can exist in different tautomeric forms. For this compound, the two most likely tautomers are the 1H and 4H forms. The predominant tautomer can depend on the physical state (solid or in solution) and the solvent.
Q: Can the isopropyl group influence the biological activity of this compound compared to other 3-substituted 1,2,4-triazoles? A: Yes, the isopropyl group can influence biological activity through steric and electronic effects. It can affect how the molecule binds to a target protein or enzyme. The lipophilicity of the isopropyl group can also impact the compound's cell permeability and pharmacokinetic properties.
VI. References
-
ChemSrc. this compound | CAS#:23161-10-6. --INVALID-LINK--
-
PubChem. this compound | C5H9N3 | CID 21547708. --INVALID-LINK--
-
Sigma-Aldrich. this compound | 23161-10-6. --INVALID-LINK--
-
Wikipedia. Pellizzari reaction. --INVALID-LINK--
-
Benchchem. side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. --INVALID-LINK--
-
Benchchem. Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. --INVALID-LINK--
-
Wikipedia. Einhorn–Brunner reaction. --INVALID-LINK--
References
Technical Support Center: Impurity Profiling of 3-Isopropyl-1H-1,2,4-triazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the impurity profiling of 3-Isopropyl-1H-1,2,4-triazole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work. Our goal is to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reliable analytical outcomes.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).[1][2] For this compound, a heterocyclic compound with significant applications in pharmaceuticals, a thorough understanding of its potential impurities is paramount. Impurities can originate from starting materials, intermediates, by-products of the synthesis, degradation products, or residual solvents.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1]
Section 1: Understanding the Impurity Landscape of this compound
A foundational step in impurity profiling is to understand the potential sources of impurities, which are often linked to the synthetic route of the API. While multiple synthetic pathways to 1,2,4-triazoles exist, a plausible and common method for synthesizing 3-substituted-1,2,4-triazoles involves the cyclization of an appropriate amidrazone.
Plausible Synthetic Route
A likely synthesis for this compound involves the reaction of isobutyric acid hydrazide with formamide. This method is a variation of the Pellizzari reaction, which involves the condensation of an amide and an acylhydrazide at high temperatures.[2][3]
dot graph "synthesis_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Plausible synthesis of this compound.
Potential Process-Related Impurities
Based on the plausible synthetic route, the following process-related impurities could be anticipated:
| Impurity Name | Structure | Potential Source |
| Isobutyric acid hydrazide | CH(CH₃)₂CONHNH₂ | Unreacted starting material |
| Formamide | HCONH₂ | Unreacted starting material/excess reagent |
| Isobutyric acid | CH(CH₃)₂COOH | Hydrolysis of isobutyric acid hydrazide |
| Hydrazine | H₂NNH₂ | Degradation of isobutyric acid hydrazide |
| 3,5-Diisopropyl-1,2,4-triazole | Self-condensation of isobutyric acid hydrazide followed by cyclization |
Section 2: Analytical Methodologies and Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the analysis of non-volatile organic impurities, while Gas Chromatography (GC) is typically employed for the analysis of residual solvents.
HPLC Method Development and Troubleshooting
A robust stability-indicating HPLC method is essential for separating this compound from its potential impurities and degradation products. A reversed-phase HPLC (RP-HPLC) method is a common starting point for triazole compounds.[4]
Typical Starting HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH 3.0 | Buffering the mobile phase is crucial for consistent retention times of ionizable compounds. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 30 minutes | A gradient elution is necessary to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Triazoles generally have UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Troubleshooting Common HPLC Issues:
Q1: I am observing poor peak shape (tailing or fronting) for the main peak and impurities. What could be the cause and how can I fix it?
A1:
-
Cause: Peak tailing is often due to secondary interactions between basic analytes and acidic silanol groups on the silica-based column packing. Peak fronting can be a result of column overload or a sample solvent that is stronger than the mobile phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) can suppress the ionization of silanol groups and improve the peak shape of basic compounds.
-
Use a Low-Ionic-Strength Buffer: A buffer such as phosphate or formate at a concentration of 10-25 mM is usually sufficient.
-
Consider a Different Column: Modern, end-capped C18 columns or columns with a different stationary phase (e.g., C8, Phenyl-Hexyl) can reduce secondary interactions. For highly polar impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be more suitable.[4]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
-
Reduce Injection Volume/Concentration: If fronting is observed, try injecting a smaller volume or a more dilute sample.
-
dot graph "hplc_troubleshooting" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Decision tree for troubleshooting poor HPLC peak shape.
Q2: I am not able to separate two known impurities. How can I improve the resolution?
A2:
-
Cause: Insufficient resolution between two peaks means that the selectivity, efficiency, or retention of the chromatographic system needs to be optimized.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH of the aqueous phase. These changes can significantly alter the selectivity of the separation.
-
Adjust the Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
Change the Column: A column with a different stationary phase chemistry will likely provide a different selectivity.
-
Optimize Temperature: Lowering the temperature can sometimes increase resolution, although it will also increase retention times and backpressure.
-
GC-MS for Residual Solvents and Volatile Impurities
Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for the analysis of residual solvents.[5][6]
Typical Headspace GC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm) | A mid-polar column that provides good separation for a wide range of common solvents.[5] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases for GC. |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min | A temperature program is necessary to elute solvents with a wide range of boiling points. |
| Injector Temp. | 250°C | Ensures complete vaporization of the analytes. |
| Detector Temp. | 250°C (FID) | Prevents condensation of analytes in the detector. |
| Headspace Vial Temp. | 80°C | A common temperature to ensure sufficient partitioning of volatile solvents into the headspace.[2] |
| Headspace Incubation Time | 30 minutes | Allows for equilibrium to be reached between the sample and the headspace. |
| Sample Solvent | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | High-boiling solvents that can dissolve a wide range of APIs and do not interfere with the analysis of more volatile solvents.[6] |
Troubleshooting Common GC Issues:
Q1: I am seeing carryover from one injection to the next. What is the cause and solution?
A1:
-
Cause: Carryover can be caused by contamination in the syringe, injection port, or the front of the GC column.
-
Troubleshooting Steps:
-
Clean the Syringe: Implement a thorough syringe cleaning protocol between injections.
-
Increase Injector Temperature: A higher injector temperature can help to vaporize and remove less volatile components.
-
Bake Out the Column: After a sequence of runs, bake out the column at a high temperature (within the column's limits) to remove any strongly retained compounds.
-
Use an Injection Port Liner with Glass Wool: The glass wool can help to trap non-volatile residues. Regularly replace the liner.
-
Q2: My peak areas are not reproducible. What are the potential reasons?
A2:
-
Cause: Poor reproducibility can stem from leaks in the system, inconsistent sample preparation, or issues with the headspace autosampler.
-
Troubleshooting Steps:
-
Check for Leaks: Use an electronic leak detector to check for leaks at all fittings, especially the septum and column connections.
-
Ensure Consistent Vial Sealing: Improperly sealed headspace vials can lead to loss of volatile analytes.
-
Verify Autosampler Performance: Ensure the autosampler is functioning correctly and that the injection volume is consistent.
-
Standardize Sample Preparation: Ensure that the sample and standard preparation is consistent, including the weighing of the sample and the addition of the solvent.
-
Section 3: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand the degradation pathways of the drug substance.[7]
Recommended Stress Conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 hours | Cleavage of amide or other acid-labile bonds. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24 hours | Cleavage of amide or other base-labile bonds. |
| Oxidation | 3% H₂O₂, Room Temperature, 24 hours | Oxidation of susceptible functional groups. |
| Thermal Degradation | 80°C, 72 hours (solid state) | Thermally induced decomposition. |
| Photolytic Degradation | ICH-compliant light exposure (UV and visible) | Light-induced degradation. |
FAQ: How much degradation should I aim for in my forced degradation studies?
A good target is to achieve 5-20% degradation of the parent compound. This level of degradation is sufficient to produce and detect the primary degradation products without generating an overly complex chromatogram with secondary and tertiary degradants.
Conclusion
A systematic and scientifically sound approach to impurity profiling is crucial for the successful development of this compound. This guide provides a framework for understanding potential impurities, developing and troubleshooting analytical methods, and performing forced degradation studies. By applying these principles, researchers can ensure the quality, safety, and efficacy of this important pharmaceutical compound.
References
- 1. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 7. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Catalytic Activity with 3-Isopropyl-1H-1,2,4-triazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the application of 3-Isopropyl-1H-1,2,4-triazole in catalysis. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their catalytic reactions using this versatile N-donor ligand. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our approach is grounded in established chemical principles to not only solve problems but also to foster a deeper understanding of the catalytic system.
Section 1: Foundational Concepts & General Protocols
This section covers the essential starting points for incorporating this compound into your catalytic system. Proper handling and setup are critical for reproducible and successful outcomes.
FAQ 1.1: What is the primary role of this compound in a catalytic reaction?
This compound is a heterocyclic compound featuring three nitrogen atoms in its five-membered aromatic ring.[1] Its primary role in catalysis is to act as a ligand, specifically an N-donor ligand. The lone pair electrons on the nitrogen atoms can coordinate to a metal center (e.g., Copper, Palladium, Nickel), forming a metal-ligand complex.[2][3]
The function of this complex is multifaceted:
-
Stabilization: The ligand stabilizes the metal catalyst, preventing it from decomposing or precipitating out of the solution.[4]
-
Solubility: It can enhance the solubility of the metal salt in organic solvents.
-
Modulation of Reactivity: The electronic and steric properties of the ligand—influenced by the isopropyl group and the triazole ring itself—directly impact the catalytic activity and selectivity of the metal center.[2] The isopropyl group, being an electron-donating and sterically bulky substituent, can influence the electron density at the metal and control the access of substrates to the catalytic site.
FAQ 1.2: How should I store and handle this compound?
Proper storage is critical for maintaining the compound's integrity. For optimal stability, store this compound in a cool, dry, and dark place in a tightly sealed container.[5] Exposure to humidity and high temperatures can accelerate degradation.[5] For long-term storage, placing the container under an inert atmosphere (e.g., nitrogen or argon) at +4°C is recommended.[5]
Experimental Protocol 1.1: General Setup for an Inert Atmosphere Reaction
Many metal-catalyzed reactions are sensitive to oxygen and moisture, which can deactivate the catalyst.[6][7] This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line.
Materials:
-
Oven-dried glassware (reaction flask, condenser, etc.)
-
Rubber septa, glass stoppers, and joint clips
-
Schlenk line with dual vacuum and inert gas (Nitrogen or Argon) manifold
-
Cannula and syringes for liquid transfer
-
Magnetic stir bar and stir plate
Procedure:
-
Assembly: Assemble the hot, oven-dried glassware while flushing with a stream of inert gas. Secure all joints with clips and seal openings with rubber septa.
-
Purging: Connect the flask to the Schlenk line. Evacuate the flask under high vacuum for 2-3 minutes, then refill with inert gas. Repeat this "vacuum-refill" cycle three times to ensure all atmospheric gases are removed.
-
Adding Reagents:
-
Solids: Add solid reagents (e.g., metal precatalyst, ligand, base) to the flask under a positive pressure of inert gas. Briefly remove a septum and add the solid quickly, or use a solid addition funnel.
-
Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe or a stainless-steel cannula. To degas a solvent, bubble inert gas through it for 20-30 minutes or use a freeze-pump-thaw method.
-
-
Reaction: Once all reagents are added, lower the flask into an oil bath preheated to the desired temperature. Maintain a slight positive pressure of inert gas throughout the reaction, often by using a gas bubbler.
-
Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing them by TLC, GC, or LC-MS.[8]
Section 2: Troubleshooting Low Catalytic Activity & Poor Yields
Low conversion is one of the most common issues in catalytic synthesis. The following Q&A guide helps diagnose and resolve these problems.
Question 2.1: My reaction is very slow or gives a low yield. What are the most common causes?
Low conversion can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions.[6][7]
Answer: Systematically investigate the following potential culprits:
-
Inactive Catalyst: The active catalytic species may not be forming or may be decomposing.
-
Cause: Impurities like water or oxygen in reagents or solvents can deactivate the catalyst.[6] Peroxides in ethereal solvents (e.g., THF, dioxane) are particularly detrimental.[6]
-
Solution: Ensure all solvents are rigorously dried and degassed. Use high-purity reagents. If using a precatalyst that requires in-situ reduction (e.g., Pd(II) to Pd(0)), confirm your conditions are suitable for this activation step.[6]
-
-
Suboptimal Temperature:
-
Cause: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. For volatile solvents, consider switching to a higher-boiling solvent or using a sealed reaction vessel to safely reach higher temperatures.[7] Be aware that excessively high temperatures can also lead to catalyst decomposition.[6]
-
-
Incorrect Stoichiometry or Concentration:
-
Cause: An incorrect ratio of reactants or a reaction that is too dilute can lead to slow kinetics.
-
Solution: Carefully verify the stoichiometry of your reactants. Consider running the reaction at a higher concentration. In some cases, using a slight excess of one reactant can be beneficial.[7]
-
-
Poor Choice of Solvent or Base:
-
Cause: The choice of solvent and base is critical and often interdependent. A base that is poorly soluble in the chosen solvent will be ineffective.[6]
-
Solution: Screen different solvent/base combinations. For many cross-coupling reactions, polar aprotic solvents like dioxane, THF, or DMF with bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective.[6] The this compound ligand itself has a pKa and can be deprotonated by a strong enough base, which may influence its coordination.[1]
-
Table 1: Parameter Optimization for a Generic Catalytic Reaction
Use this table as a starting point for systematically optimizing your reaction conditions. Test one variable at a time for the most logical progression.
| Parameter | Recommended Starting Point | Optimization Range | Key Considerations |
| Catalyst Loading | 1-5 mol% | 0.5 - 10 mol% | Higher loading may increase rate but also cost and metal contamination. |
| Ligand:Metal Ratio | 1:1 to 2:1 | 1:1 to 4:1 | Excess ligand can sometimes stabilize the catalyst but may also inhibit the reaction by occupying coordination sites. |
| Temperature | 80 °C | Room Temp. to 140 °C | Balance reaction rate against potential catalyst or substrate degradation.[6] |
| Solvent | Toluene or Dioxane | THF, DMF, Acetonitrile, etc. | Ensure all reactants and the base are sufficiently soluble.[6] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄, Cs₂CO₃, DBU | The strength and solubility of the base are critical.[6][9] |
| Concentration | 0.1 M | 0.05 M - 1.0 M | More concentrated reactions are often faster but can have solubility or heat transfer issues. |
Section 3: Addressing Selectivity and Byproduct Formation
Controlling selectivity and minimizing side reactions are crucial for achieving high purity and yield.
Question 3.1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
Regioisomers often arise when a substrate has multiple reactive sites or when the catalyst can promote different reaction pathways.
Answer: Controlling regioselectivity is a common challenge where the ligand plays a central role.[8]
-
Catalyst Control: The choice of metal and ligand is the most powerful tool. The steric bulk of the 3-isopropyl group on the triazole ring can create a specific steric environment around the metal center, potentially blocking one reaction pathway or orientation of the substrate in favor of another.
-
Tuning the Ligand: Experiment with different triazole ligands. A less bulky ligand (e.g., unsubstituted 1H-1,2,4-triazole) or a more bulky one may favor the desired isomer. The electronic properties of the ligand also play a role.
-
Reaction Conditions: Temperature can influence selectivity. Lower temperatures often lead to higher selectivity because the energy difference between the competing transition states becomes more significant.[6] Solvent choice can also impact the conformation of the catalyst-substrate complex.[6]
Question 3.2: I am observing a significant amount of an unexpected byproduct. How can I identify and minimize it?
Byproducts can form from side reactions of the starting materials, degradation of the product, or competing catalytic cycles.
Answer: First, characterize the byproduct using techniques like NMR and Mass Spectrometry. One common side reaction in syntheses involving 1,2,4-triazoles, particularly when using acylhydrazines as precursors, is the formation of 1,3,4-oxadiazoles.[7]
-
Cause: This side reaction is often promoted by harsh dehydrating conditions, overly acidic media, or high temperatures, which favor intramolecular cyclization over the desired intermolecular reaction.[7]
-
Solution:
-
Control Reaction Conditions: Avoid overly acidic or harsh dehydrating conditions.[7]
-
Ensure Anhydrous Conditions: Strictly exclude water from the reaction, as it can promote hydrolysis and side reactions.[7]
-
Optimize Temperature: Run the reaction at the lowest temperature that still affords a reasonable rate.[6][7]
-
Diagram 1: Troubleshooting Flowchart for Low Yield
This diagram provides a logical workflow for diagnosing the root cause of poor reaction performance.
References
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Isopropyl-1H-1,2,4-triazole Analogs: A Guide for Drug Discovery Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities. This guide provides a comparative analysis of 3-Isopropyl-1H-1,2,4-triazole analogs, offering insights into their therapeutic potential, with a focus on antifungal and anticancer applications. By examining structure-activity relationships (SAR) and providing detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics.
The Significance of the 3-Isopropyl Moiety
The isopropyl group at the 3-position of the 1,2,4-triazole ring provides a unique combination of lipophilicity and steric bulk. This can influence the compound's binding affinity to target proteins, membrane permeability, and overall pharmacokinetic profile. The exploration of various analogs, with modifications at other positions of the triazole ring, allows for the fine-tuning of these properties to optimize therapeutic efficacy and selectivity.
Comparative Analysis of Biological Activities
While direct comparative studies focusing exclusively on a wide range of this compound analogs are not extensively documented in publicly available literature, we can extrapolate and compare the performance of analogs with similar structural features based on existing research on broader 1,2,4-triazole derivatives. The primary areas where these analogs have shown promise are in antifungal and anticancer applications.
Antifungal Activity: Targeting Ergosterol Biosynthesis
A prominent mechanism of action for many triazole-based antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The nitrogen atom at the 4-position of the 1,2,4-triazole ring is thought to coordinate with the heme iron atom in the active site of CYP51, a key interaction for inhibitory activity.[2]
Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis
Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by 3-isopropyl-1,2,4-triazole analogs disrupts ergosterol biosynthesis, compromising fungal cell membrane integrity.
A comparative study of novel 1,2,4-triazole derivatives containing amino acid fragments provides valuable insights into their antifungal potential.[3] Although not exclusively focused on 3-isopropyl analogs, the study highlights the efficacy of certain derivatives against a range of phytopathogenic fungi. For instance, compounds 8d and 8k from this study demonstrated exceptional activity against Physalospora piricola, with EC50 values of 10.808 µg/mL and 10.126 µg/mL, respectively, outperforming the control drug mefentrifluconazole.[3]
Table 1: Comparative Antifungal Activity of Selected 1,2,4-Triazole Analogs
| Compound Reference | Modifications from this compound Core | Target Organism | EC50 (µg/mL) |
| 8d [3] | Varied substitutions, not 3-isopropyl | Physalospora piricola | 10.808 |
| 8k [3] | Varied substitutions, not 3-isopropyl | Physalospora piricola | 10.126 |
| Mefentrifluconazole (Control) | - | Physalospora piricola | 14.433 |
Note: The referenced compounds do not contain the 3-isopropyl group but are presented to illustrate the potential of the 1,2,4-triazole scaffold in antifungal drug discovery.
Anticancer Activity: Targeting Cellular Proliferation
The 1,2,4-triazole scaffold is also prevalent in the design of anticancer agents, which can act through various mechanisms, including the inhibition of tubulin polymerization, receptor tyrosine kinases (e.g., EGFR), and other signaling pathways crucial for cancer cell proliferation and survival.[4][5][6][7]
A study on novel 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors revealed that certain analogs can cause cell cycle arrest with EC50 values in the low nanomolar range.[4][7] These compounds were found to compete with colchicine for its binding site on tubulin, thereby disrupting microtubule dynamics and inhibiting cell division.
Another study highlighted the potential of 1,2,4-triazole derivatives as inhibitors of EGFR and BRAF, two key kinases in cancer signaling.[5] For example, compound 8c in this study showed potent EGFR inhibition with an IC50 of 3.6 µM.[5]
Signaling Pathway: Anticancer Mechanisms of 1,2,4-Triazole Analogs
Caption: 3-Isopropyl-1,2,4-triazole analogs can exert anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis, or by inhibiting key signaling kinases like EGFR and BRAF, thereby blocking cell proliferation.
Table 2: Comparative Anticancer Activity of Selected 1,2,4-Triazole Analogs
| Compound Reference | Modifications from this compound Core | Cancer Cell Line | IC50 (µM) | Target |
| 8c [5] | Varied substitutions, not 3-isopropyl | Not Specified | 3.6 | EGFR |
| 8c [5] | Varied substitutions, not 3-isopropyl | Not Specified | Potent | Tubulin |
| 8d [5] | Varied substitutions, not 3-isopropyl | Not Specified | Potent | Tubulin, BRAF |
Note: The referenced compounds do not contain the 3-isopropyl group but are presented to illustrate the potential of the 1,2,4-triazole scaffold in anticancer drug discovery.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of 1,2,4-triazole analogs and their biological evaluation. These protocols are representative of the methods used in the field.
General Synthesis of 3-Substituted-1,2,4-triazoles
The synthesis of 3-substituted-1,2,4-triazoles often involves the cyclization of thiosemicarbazide derivatives. A general procedure is outlined below.
Workflow: Synthesis of 3-Substituted-1,2,4-triazoles
Caption: A general synthetic route to 3-substituted-1,2,4-triazoles involving esterification, hydrazinolysis, thiosemicarbazide formation, cyclization, and optional desulfurization.
Step-by-Step Protocol:
-
Esterification of Isobutyric Acid: To a solution of isobutyric acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0°C. Reflux the mixture for 4-6 hours. After completion, remove the solvent under reduced pressure to obtain methyl isobutyrate.
-
Hydrazinolysis: To a solution of methyl isobutyrate (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents) and reflux for 8-12 hours. Cool the reaction mixture to obtain isobutyric hydrazide as a precipitate, which can be filtered and dried.
-
Thiosemicarbazide Formation: A mixture of isobutyric hydrazide (1 equivalent) and an appropriate isothiocyanate (1 equivalent) in ethanol is refluxed for 6-8 hours. The resulting thiosemicarbazide derivative is filtered, washed with cold ethanol, and dried.
-
Cyclization to this compound-5-thione: The thiosemicarbazide derivative (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2N) and refluxed for 4-6 hours. The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the triazole-thione product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
-
Desulfurization (Optional): To obtain the this compound, the triazole-thione can be desulfurized using reagents such as Raney nickel in ethanol or by oxidative methods like nitric acid.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds can be evaluated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum: Prepare a suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in sterile saline from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Preparation of Drug Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control. This can be determined visually or by measuring the optical density at a specific wavelength.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
The cytotoxic effect of the synthesized compounds on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related 1,2,4-triazole derivatives suggest that modifications at the N1, N4, and C5 positions can significantly impact their antifungal and anticancer activities. The lipophilic and steric nature of the 3-isopropyl group likely plays a crucial role in target binding and pharmacokinetic properties.
Future research should focus on the systematic synthesis and comparative analysis of a library of this compound analogs. This will enable a more precise understanding of the structure-activity relationships and the identification of lead compounds with enhanced potency and selectivity. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these promising scaffolds into clinically viable drug candidates.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]
- 4. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Target Deconvolution and Validation for Novel Small Molecules: The Case of 3-Isopropyl-1H-1,2,4-triazole
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate the biological target of a novel small molecule. We will use 3-Isopropyl-1H-1,2,4-triazole, a compound with potential bioactivity but without a well-established molecular target, as our central case study. Our approach emphasizes a logical, multi-stage workflow, moving from broad, unbiased screening to definitive validation, ensuring scientific rigor at each step.
The core challenge with any new bioactive compound is answering a fundamental question: "What protein or pathway does it interact with to produce a biological effect?" Answering this is paramount for advancing a molecule as a chemical probe or a therapeutic lead. This guide eschews a simple list of protocols; instead, it explains the strategic rationale behind the experimental sequence, providing a self-validating system for robust target identification.
Part 1: The Target Identification Funnel: From Unbiased Screening to Putative Hits
The initial phase of our investigation is designed to cast a wide net, identifying any and all potential protein interactors of this compound. This "target deconvolution" process is critical for generating high-quality, testable hypotheses. We will compare two powerful, orthogonal approaches: Affinity Chromatography-Mass Spectrometry and Cellular Thermal Shift Assay (CETSA®) coupled with mass spectrometry.
Workflow for Target Identification
The overall strategy involves a funneling approach, starting with methods that can screen the entire proteome and progressively narrowing down to specific, high-confidence candidates.
Caption: Overall workflow for unbiased target identification.
Method Comparison: Choosing Your Discovery Engine
Both Affinity Chromatography and CETSA-MS are powerful techniques, but they rely on different biophysical principles. Using them orthogonally can significantly increase confidence in the identified hits.
| Feature | Affinity Chromatography-Mass Spectrometry (AC-MS) | CETSA®-Mass Spectrometry (CETSA-MS) |
| Principle | Physical isolation of proteins that bind to an immobilized version of the compound. | Ligand binding increases the thermal stability of a target protein in its native cellular environment. |
| Compound Requirement | Requires chemical synthesis of a functionalized version of the compound (e.g., with a biotin or alkyne tag) for immobilization. | Uses the original, unmodified compound. |
| Key Advantage | Directly captures binding partners. | Confirms target engagement in a physiological context (live cells) and avoids artifacts from compound modification. |
| Potential Pitfall | The chemical linker or immobilization process may alter binding affinity or create steric hindrance. High abundance, non-specific binders can obscure true hits. | Does not work for ligands that do not induce a significant thermal stabilization of their target. |
| Best For... | Initial, broad screening when a synthetic route for a tagged compound is feasible. | Validating hits from a primary screen or as a primary method when compound modification is undesirable. |
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
This protocol outlines the necessary steps to identify binding partners of this compound.
1. Synthesis of Affinity Probe:
-
Synthesize a derivative of this compound that includes a linker arm and a reactive group (e.g., an alkyne for click chemistry or an N-hydroxysuccinimide ester for amine coupling). The attachment point should be chosen carefully to minimize disruption of potential protein-binding interfaces.
2. Immobilization:
-
Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads or azide-functionalized beads (for click chemistry).
-
Prepare a control resin by blocking the reactive groups without adding the compound. This is critical for distinguishing true binders from proteins that non-specifically interact with the matrix.
3. Protein Incubation:
-
Prepare a cell lysate from a relevant cell line or tissue. Ensure the lysis buffer is compatible with maintaining protein structure and potential binding interactions.
-
Incubate the lysate with the compound-immobilized beads and the control beads in parallel for 1-4 hours at 4°C.
4. Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute bound proteins. This can be done non-specifically (e.g., with SDS-PAGE sample buffer) or, ideally, via competitive elution by adding a high concentration of free this compound. Competitive elution provides an extra layer of validation, as only proteins specifically bound to the compound will be displaced.
5. Protein Identification by LC-MS/MS:
-
Eluted proteins are digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein identification and quantification are performed using software like MaxQuant or Proteome Discoverer. True hits should be significantly enriched in the experimental sample compared to the control resin.
Part 2: Target Engagement: Confirming the Interaction in a Cellular Context
Identifying a list of putative targets is only the first step. We must now confirm that this compound directly engages these candidates within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.
The principle is straightforward: when a ligand binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.
Caption: The biophysical principle of CETSA®.
Experimental Protocol: Western Blot-based CETSA
This protocol is used to validate a specific candidate protein (e.g., "Protein X") identified in the initial screen.
1. Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with a vehicle control (e.g., DMSO) and another set with this compound at a final concentration determined by prior dose-response experiments (e.g., 10 µM). Incubate for 1 hour.
2. Heating:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspensions (vehicle and treated) into separate PCR tubes for each temperature point.
-
Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C) for 3 minutes. One aliquot for each condition should be kept at room temperature as a non-heated control.
3. Lysis and Separation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stable, non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
4. Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Protein X remaining at each temperature point using Western blotting with a specific antibody.
5. Data Interpretation:
-
In the vehicle-treated samples, the amount of soluble Protein X will decrease as the temperature increases.
-
If this compound binds to Protein X, the curve will shift to the right, indicating that more protein remains soluble at higher temperatures. This thermal shift is the hallmark of target engagement.
Part 3: Target Validation: Linking Engagement to Function
Confirming that a compound binds a target is not the same as proving that this binding event is responsible for the compound's biological effect. Target validation requires demonstrating causality. Genetic methods like CRISPR-Cas9 are the most definitive tools for this purpose.
The logic is simple: if the compound's effect is mediated through a specific target protein, then removing that protein from the cell should either mimic the effect of the compound or render the cell insensitive to the compound.
Caption: The logic of using genetic knockout for target validation.
Experimental Protocol: CRISPR-Cas9 Knockout for Validation
1. Design and Generation of Knockout Cell Line:
-
Design guide RNAs (gRNAs) that target an early exon of the gene encoding your putative target protein.
-
Deliver the gRNAs and Cas9 nuclease into the host cell line via transfection or lentiviral transduction.
-
Select single-cell clones and expand them.
2. Validation of Knockout:
-
Confirm the absence of the target protein in the knockout clones by Western blotting and sequencing of the genomic locus to identify the indel mutations. A successful knockout clone will show no detectable protein expression.
3. Phenotypic Assay:
-
Perform a dose-response experiment with this compound on both the wild-type (WT) and knockout (KO) cell lines. The assay should measure the biological phenotype of interest (e.g., cell viability, reporter gene expression, metabolic activity).
4. Data Interpretation and Comparison:
| Cell Line | Treatment | Expected Outcome if Target is Valid | Rationale |
| Wild-Type | Vehicle | Baseline phenotype | Negative control. |
| Wild-Type | This compound | Phenotype is observed (e.g., 50% decrease in viability at concentration X). | Demonstrates the compound's effect in a normal context. |
| Knockout | Vehicle | Phenotype is mimicked (e.g., viability is already decreased). | Shows that loss of the target protein is sufficient to cause the effect. |
| Knockout | This compound | No additional effect is observed compared to the KO vehicle control. | The cell is now insensitive to the compound because its target has been removed. |
If the results match this pattern, it provides definitive evidence that the biological activity of this compound is mediated through the identified target.
Introduction: The 1,2,4-Triazole Scaffold - A Cornerstone of Modern Chemistry
An In-Depth Comparative Guide to 3-Isopropyl-1H-1,2,4-triazole and Therapeutically Relevant Derivatives
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[1][2][3] Its remarkable stability, capacity for hydrogen bonding, and dipole character allow it to bind with high affinity to a wide range of biological receptors and enzymes.[4][5] This has led to the development of numerous blockbuster drugs and essential agrochemicals, from antifungal agents like Fluconazole to potent herbicides.[3][6][7][8]
This guide provides a comparative analysis of this compound, a simple, representative member of this class, against its more complex and highly functionalized derivatives that have found widespread application. We will dissect their physicochemical properties, synthesis strategies, biological activities, and underlying structure-activity relationships (SAR). This analysis is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of how substituent modifications on the triazole core dictate biological function and to explain the causality behind the experimental design for their evaluation.
Physicochemical Properties: A Tale of Two Chemistries
The biological fate and efficacy of a molecule are intrinsically linked to its physical and chemical properties. A comparison between the simple this compound and a highly successful drug like Fluconazole immediately highlights the impact of substitution. The isopropyl group provides a small lipophilic character, while Fluconazole's difluorophenyl group and additional hydroxylated side chain dramatically alter its polarity, solubility, and potential for specific hydrogen bonding interactions.
| Property | This compound | Fluconazole | Voriconazole | Tebuconazole (Fungicide) |
| Molecular Formula | C₅H₉N₃[9] | C₁₃H₁₂F₂N₆O | C₁₆H₁₄F₃N₅O | C₁₆H₂₂ClN₃O |
| Molecular Weight | 111.15 g/mol [9] | 306.27 g/mol | 349.31 g/mol | 307.81 g/mol |
| LogP (Octanol/Water) | ~1.1 (Predicted) | 0.5 | 1.8 | 3.7 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 7 | 6 | 4 |
| Key Structural Features | Simple alkyl substitution | Difluorophenyl, second triazole ring, tertiary alcohol | Fluoropyrimidine, difluorophenyl, secondary alcohol | Chlorophenyl, t-butyl group, secondary alcohol |
Data for Fluconazole, Voriconazole, and Tebuconazole are from established pharmaceutical and chemical databases.
The causality here is clear: while this compound serves as an excellent starting point or building block, the extensive modifications seen in active pharmaceutical ingredients (APIs) like Fluconazole are deliberately engineered to optimize interactions with the target enzyme and improve pharmacokinetic properties such as bioavailability and half-life.[1]
Synthesis Strategies: Constructing the Triazole Core
The construction of the 1,2,4-triazole ring can be achieved through several classical and modern synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Methods:
-
Pellizzari Reaction: This foundational method involves the condensation of an amide with an acylhydrazide, which cyclizes upon heating to form the 3,5-disubstituted 1,2,4-triazole.[10][11][12]
-
Einhorn-Brunner Reaction: This route utilizes the condensation of hydrazines with diacylamines in the presence of a weak acid to yield 1,5-disubstituted 1,2,4-triazoles.[11][12]
Modern Methods: More recent strategies offer milder conditions and greater functional group tolerance. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and reactions involving amidines or imidates are now frequently employed for their efficiency and high yields.[3][13][14]
Below is a diagram illustrating a generalized workflow for the synthesis of a substituted 1,2,4-triazole, a process critical for generating novel derivatives for screening.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
Benchmarking 3-Isopropyl-1H-1,2,4-triazole Against Known PI3K Inhibitors: A Technical Guide
Introduction: The Critical Role of the PI3K/AKT/mTOR Signaling Pathway in Cellular Proliferation and Survival
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a fundamental intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K.[2] PI3K, a family of lipid kinases, then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2][3] This accumulation of PIP3 at the plasma membrane recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[2][4]
Once activated, AKT phosphorylates a wide array of substrates, orchestrating a pro-survival and pro-growth cellular program.[5] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of numerous human cancers, often driven by mutations in the genes encoding components of this cascade, such as activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K signaling by dephosphorylating PIP3.[5][6] This has established PI3K as a prime therapeutic target for the development of novel anticancer agents.[7][8]
While 3-Isopropyl-1H-1,2,4-triazole itself is not a widely characterized inhibitor, its core structure is present in potent, next-generation PI3K inhibitors. A notable example is Taselisib (GDC-0032), a clinical-stage inhibitor that incorporates a 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl moiety and demonstrates high potency, particularly against the PI3Kα isoform.[9][10][11] This guide, therefore, proposes to benchmark the inhibitory potential of this compound against the PI3K pathway, using well-established inhibitors like Taselisib and other pan-PI3K inhibitors as comparators. We will detail the necessary experimental frameworks, from biochemical assays to cell-based functional readouts, to rigorously characterize its activity.
The PI3K/AKT/mTOR Signaling Cascade
The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling network. The diagram below illustrates the core components and their interactions, providing a visual framework for understanding the points of intervention for the inhibitors discussed in this guide.
Caption: The PI3K/AKT/mTOR signaling pathway.
Comparative Analysis of PI3K Inhibitors
To effectively benchmark this compound, it is essential to compare its performance against a panel of well-characterized PI3K inhibitors. This panel should include inhibitors with varying selectivity profiles to provide a comprehensive assessment.
| Inhibitor | Target(s) | Type | Key Features |
| This compound | Hypothesized: PI3K | Fragment/Lead | Core scaffold of GDC-0032; activity to be determined. |
| Taselisib (GDC-0032) [10][12] | PI3Kα/δ/γ >> PI3Kβ | Isoform-Selective | Potent, β-sparing inhibitor with a 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl moiety.[9][11] |
| Buparlisib (BKM120) [7] | Pan-Class I PI3K | Pan-Inhibitor | Orally bioavailable, ATP-competitive inhibitor of all four Class I PI3K isoforms.[7] |
| Pictilisib (GDC-0941) [7][13] | Pan-Class I PI3K | Pan-Inhibitor | Potent inhibitor with significant activity against PI3Kα/δ isoforms.[7] |
| Alpelisib (BYL719) [7][14] | PI3Kα | Isoform-Selective | FDA-approved selective inhibitor of the p110α subunit.[14] |
| Idelalisib (CAL-101) [7][13] | PI3Kδ | Isoform-Selective | First-in-class, FDA-approved inhibitor highly selective for the p110δ isoform.[13] |
Experimental Protocols for Benchmarking PI3K Inhibitors
A multi-tiered approach is required to thoroughly evaluate the inhibitory activity of this compound. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess its effects on the signaling pathway in a physiological context.
Biochemical Potency Assessment: In Vitro PI3K Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms in a cell-free system. A variety of formats are available, including radiometric, fluorescence polarization, and luminescence-based assays.[15][16][17] The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method.
Caption: Workflow for a PI3K TR-FRET biochemical assay.
Detailed Protocol: TR-FRET PI3K Kinase Assay [1]
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and benchmark inhibitors (e.g., Taselisib, Buparlisib) in 100% DMSO. Subsequently, dilute these in the appropriate kinase assay buffer.
-
Prepare a solution of the desired recombinant PI3K isoform (e.g., PI3Kα, β, γ, δ) in kinase assay buffer.
-
Prepare a mixture of the lipid substrate (e.g., PIP2) and ATP in kinase assay buffer.
-
-
Assay Plate Setup:
-
To the wells of a low-volume 384-well plate, add 2.5 µL of the diluted test compounds or DMSO for vehicle control.
-
Add 2.5 µL of the PI3K enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Initiate the enzymatic reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and initiate detection by adding the TR-FRET detection reagents. This typically includes a biotinylated-PIP3 tracer and a Europium-labeled anti-GST antibody (assuming a GST-tagged PIP3-binding protein is used).
-
Incubate the plate for an additional 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-enabled microplate reader.
-
The TR-FRET signal is inversely proportional to the PI3K activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Potency and Pathway Inhibition: Phospho-AKT Western Blot
This assay determines the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation status of AKT, a key downstream effector. A reduction in phosphorylated AKT (p-AKT) at serine 473 (Ser473) and threonine 308 (Thr308) indicates upstream PI3K inhibition.[2][18]
Caption: Workflow for Western blot analysis of phospho-AKT.
Detailed Protocol: Western Blot for Phospho-AKT (Ser473) [2][19]
-
Cell Culture and Treatment:
-
Plate a cancer cell line known to have active PI3K signaling (e.g., MCF7, which often harbors PIK3CA mutations) and allow cells to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat the cells with serial dilutions of this compound and benchmark inhibitors for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor, such as 100 ng/mL Insulin-like Growth Factor 1 (IGF-1), for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C.[18]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-AKT to total AKT for each treatment condition and determine the cellular IC50 for pathway inhibition.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of this compound as a potential PI3K inhibitor. By benchmarking its activity against well-established compounds like Taselisib (GDC-0032) and other pan-PI3K inhibitors, researchers can ascertain its potency and potential for further development. The provided protocols for in vitro kinase assays and cellular phospho-AKT analysis represent the foundational experiments required for this evaluation.
Should this compound demonstrate promising activity, further studies would be warranted. These would include assessing its selectivity against a broader panel of kinases, evaluating its effects on cell proliferation and apoptosis in various cancer cell lines, and ultimately, exploring its pharmacokinetic properties and in vivo efficacy in preclinical tumor models. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and a thorough investigation of this simple yet potentially bioactive molecule is a meritorious endeavor in the pursuit of novel cancer therapeutics.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K Assay Kit Clinisciences [clinisciences.com]
- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
- 16. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structural Elucidation of 3-Isopropyl-1H-1,2,4-triazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
In the landscape of pharmaceutical and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of robust research and development. For novel heterocyclic compounds such as 3-isopropyl-1H-1,2,4-triazole, a molecule with potential applications stemming from the diverse bioactivities of the triazole scaffold, precise structural confirmation is not merely academic—it is a prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property, and guiding further molecular design.[1][2] This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
While a specific public crystal structure for this compound is not available in the Cambridge Structural Database (CSD) as of the latest search, this guide will outline the definitive experimental workflow for its confirmation via X-ray diffraction and compare the depth of information gained with that from other powerful analytical methods.[3]
The Unparalleled Precision of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled level of structural detail by mapping the electron density within a crystalline solid.[2] This technique provides a definitive three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.[2] For a molecule like this compound, this would irrefutably confirm the connectivity of the isopropyl group to the C3 position of the 1,2,4-triazole ring and elucidate the tautomeric form present in the solid state.
Hypothetical Crystallographic Data for this compound
The following table outlines the type of crystallographic data that would be expected from a successful X-ray diffraction experiment on a suitable single crystal of this compound.
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell.[4] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise measurements of the repeating unit of the crystal. |
| Bond Lengths (Å) | e.g., C-N, N-N, C-C | Confirms atomic connectivity and bond order. |
| **Bond Angles (°) ** | e.g., C-N-N, C-C-C | Defines the geometry around each atom. |
| Torsion Angles (°) | e.g., N-C-C-C | Describes the conformation of the isopropyl group relative to the triazole ring. |
| Hydrogen Bonding | Donor-Acceptor distances (Å) and angles (°) | Elucidates intermolecular interactions that stabilize the crystal packing.[5] |
Experimental Workflow for X-ray Crystallography
The process of obtaining a crystal structure is a meticulous one, requiring careful execution of several key steps.
Step-by-Step Protocol:
-
Synthesis and Purification: Synthesize this compound and purify it to the highest possible degree (typically >99%) using techniques like recrystallization or chromatography.
-
Crystal Growth: Grow single crystals of sufficient size and quality. This is often the most challenging step and may involve screening various solvents and crystallization techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and scaled.[2]
-
Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final, precise structure.[2]
Complementary Spectroscopic Techniques: A Comparative Analysis
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods like NMR and Mass Spectrometry are indispensable for routine characterization, reaction monitoring, and providing structural insights in the absence of suitable crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: For this compound, the proton NMR spectrum would be expected to show characteristic signals:
-
A doublet for the six equivalent methyl protons of the isopropyl group.
-
A septet for the single methine proton of the isopropyl group, coupled to the methyl protons.
-
A singlet for the C5-H proton of the triazole ring.
-
A broad singlet for the N-H proton of the triazole ring, which may exchange with deuterium in D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum would further confirm the carbon framework:
-
A signal for the methyl carbons of the isopropyl group.
-
A signal for the methine carbon of the isopropyl group.
-
Two signals for the C3 and C5 carbons of the triazole ring. The C3 carbon, attached to the isopropyl group, would appear at a different chemical shift than the C5 carbon.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystalline) | Solution |
| Information | 3D atomic coordinates, bond lengths/angles, packing | Connectivity, chemical environment, stereochemistry (in solution) |
| Ambiguity | Unambiguous 3D structure | Can be ambiguous for complex isomers without 2D NMR |
| Requirement | Single, high-quality crystal | Soluble sample |
| Throughput | Lower | Higher |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues based on its fragmentation patterns.
For this compound (C₅H₉N₃), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement (calculated exact mass: 111.0796).[6]
Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation, such as the loss of the isopropyl group or cleavage of the triazole ring.[7] Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Information | Complete 3D structure | Molecular weight, elemental formula (HRMS), fragmentation |
| Isomer Distinction | Definitive | Can distinguish isomers with different fragmentation, but not always |
| Sample Amount | Micrograms (single crystal) | Nanograms to micrograms |
| Structural Detail | High | Low to moderate (inferred from fragments) |
Synergistic Approach to Structural Confirmation
The most robust approach to structural elucidation involves the synergistic use of multiple analytical techniques.
In practice, NMR and MS are used as the primary tools for characterizing the products of a chemical synthesis.[8][9] They quickly confirm that a reaction has yielded a product with the expected molecular weight and basic structural framework. However, for the absolute and unambiguous confirmation required for regulatory submissions, patent filings, and advanced molecular modeling, single-crystal X-ray crystallography is the indispensable final step.
Conclusion
The structural confirmation of this compound, like any novel chemical entity, relies on a hierarchy of analytical techniques. While NMR and mass spectrometry provide essential and high-throughput data to propose and support the molecular structure, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and highly detailed three-dimensional view.[2] It is this level of certainty that provides the authoritative grounding necessary for high-stakes research and development in the chemical and pharmaceutical sciences.
References
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Isopropyl-1H-1,2,4-triazole for Researchers and Drug Development Professionals
The 1,2,4-triazole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents owing to its unique physicochemical properties and ability to engage in diverse biological interactions. Among its derivatives, 3-Isopropyl-1H-1,2,4-triazole serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. The efficient and scalable synthesis of this key intermediate is of paramount importance. This guide provides a comparative analysis of established and emerging synthetic methodologies for this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each route to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of the 1,2,4-triazole ring can be broadly approached through the construction of the heterocyclic core from acyclic precursors. The choice of starting materials and reaction conditions significantly impacts the overall efficiency, scalability, and environmental footprint of the synthesis. For this compound, the key challenge lies in the regioselective introduction of the isopropyl group at the C3 position. This guide will focus on two primary and distinct synthetic pathways: the reaction of isobutyric acid derivatives with a one-carbon nitrogen source and the cyclization of isobutyramide with a hydrazine derivative.
Method 1: Synthesis from Isobutyric Acid and Formic Acid Hydrazide
This classical approach involves the condensation of isobutyric acid with formic acid hydrazide, followed by a dehydrative cyclization to form the triazole ring. This method is conceptually straightforward and utilizes readily available starting materials.
Reaction Pathway
Caption: Synthesis of this compound from Isobutyric Acid.
Mechanistic Insights
The reaction proceeds through the initial formation of an N,N'-diacylhydrazine intermediate. Isobutyric acid is typically activated, for example, by conversion to its acid chloride or through the use of a coupling agent, to facilitate acylation of formic acid hydrazide. The subsequent and crucial step is the thermal or acid-catalyzed intramolecular cyclization of the diacylhydrazine. This proceeds via a nucleophilic attack of the nitrogen atom of the formyl group onto the carbonyl carbon of the isobutyryl group, followed by the elimination of a water molecule to yield the aromatic 1,2,4-triazole ring. The regioselectivity, affording the 3-isopropyl substituent, is dictated by the nature of the acyl groups in the intermediate.
Experimental Protocol
Step 1: Synthesis of Isobutyric Hydrazide
-
To a stirred solution of methyl isobutyrate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude isobutyric hydrazide is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
A mixture of isobutyric hydrazide (1.0 eq) and an excess of formamide (5-10 eq) is heated at 150-180 °C.
-
The reaction is maintained at this temperature for 4-6 hours, during which ammonia and water are evolved.
-
The progress of the reaction can be monitored by TLC or Gas Chromatography (GC).
-
After cooling, the excess formamide is removed by vacuum distillation.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane).
Method 2: The Pellizzari Reaction from Isobutyramide and Formohydrazide
The Pellizzari reaction provides a direct route to 3,5-disubstituted 1,2,4-triazoles through the condensation of an amide with an acylhydrazide.[1] For the synthesis of this compound, isobutyramide is reacted with formohydrazide.
Reaction Pathway
Caption: Pellizzari reaction for this compound synthesis.
Mechanistic Insights
The mechanism of the Pellizzari reaction involves the nucleophilic attack of the terminal nitrogen of the formohydrazide on the carbonyl carbon of isobutyramide.[1] This is followed by a series of intramolecular proton transfers and the elimination of two molecules of water to form the stable 1,2,4-triazole ring. This reaction typically requires high temperatures to drive the dehydration and cyclization steps.[1]
Experimental Protocol
-
A finely ground, intimate mixture of isobutyramide (1.0 eq) and formohydrazide (1.1 eq) is heated to 180-200 °C in a reaction vessel equipped with a condenser.
-
The reaction is maintained at this temperature for 2-4 hours. The evolution of water vapor will be observed.
-
The reaction progress is monitored by TLC or LC-MS.
-
After cooling to room temperature, the solidified reaction mass is triturated with a suitable solvent (e.g., ethanol or acetone) to remove unreacted starting materials and byproducts.
-
The crude this compound is then purified by recrystallization.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: From Isobutyric Acid | Method 2: Pellizzari Reaction |
| Starting Materials | Isobutyric acid, formamide, hydrazine | Isobutyramide, formohydrazide |
| Reagent Availability | Readily available and inexpensive | Readily available |
| Number of Steps | Typically two steps | One pot, though starting materials may need prior synthesis |
| Reaction Conditions | High temperatures (150-180 °C) | High temperatures (180-200 °C) |
| Yields | Moderate to good | Generally moderate, can be variable |
| Scalability | Good, amenable to large-scale production | Can be challenging to scale due to the heterogeneous nature of the reaction |
| Purification | Requires removal of excess formamide, followed by recrystallization | Trituration and recrystallization |
| Green Chemistry Aspects | Use of excess formamide is a drawback | High energy input, but fewer reagents overall |
| Advantages | Utilizes a very common and inexpensive starting material (isobutyric acid). | Direct, one-pot procedure. |
| Disadvantages | Two-step process, use of a large excess of high-boiling formamide. | Requires high temperatures, yields can be inconsistent.[1] |
Conclusion and Future Perspectives
Both presented methods offer viable routes to this compound, each with its own set of advantages and disadvantages. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations.
The synthesis from isobutyric acid and formamide is a robust and scalable method, well-suited for the production of larger quantities of the target compound. The Pellizzari reaction, while more direct, may be better suited for smaller-scale synthesis and rapid analogue generation due to its one-pot nature, provided that the reaction conditions can be carefully controlled to ensure reproducible yields.
Future research in this area should focus on the development of more sustainable and efficient catalytic systems that can lower the required reaction temperatures and minimize the use of excess reagents. Microwave-assisted synthesis, for instance, has been shown to accelerate similar triazole formations and could be a promising avenue for optimizing both of the discussed methods.[1] The development of novel one-pot, multi-component reactions starting from even simpler and more readily available precursors also remains an active and important area of investigation in the field of heterocyclic chemistry.
References
A Guide to the Reproducible Synthesis of 3-Isopropyl-1H-1,2,4-triazole for Research Applications
Introduction
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The specific substitution on the triazole ring is critical for modulating pharmacological activity, making the reliable synthesis of diverse analogues a crucial task for researchers. 3-Isopropyl-1H-1,2,4-triazole is a fundamental building block in this context, offering a non-aromatic, sterically defined substituent.
However, the perceived simplicity of such heterocyclic scaffolds can be deceptive. Reproducibility in their synthesis is a common challenge, often hindered by issues with reaction control, purification, and incomplete characterization. This guide provides a comprehensive framework for the reproducible synthesis, purification, and validation of this compound. It is designed for researchers, scientists, and drug development professionals to establish a self-validating workflow, ensuring a consistent and reliable supply of this key chemical entity for downstream applications.
Section 1: The Synthetic Landscape - Choosing a Reliable Pathway
Multiple routes exist for the synthesis of 3,5-disubstituted 1,2,4-triazoles.[4][5] These often involve the cyclization of intermediates derived from hydrazides, amidines, or nitriles.[4][6] For the synthesis of this compound, a highly reproducible and robust method is the Einhorn-Brunner reaction, which involves the condensation of a hydrazide with a diacylamine, or a variation thereof using more common reagents like formamide.
The chosen pathway for this guide involves the reaction of isobutyrohydrazide with an excess of formamide. This method is selected for its high potential for reproducibility due to several key factors:
-
Accessible Starting Materials: Both isobutyrohydrazide and formamide are commercially available and relatively inexpensive.
-
Straightforward Reaction Conditions: The reaction typically requires simple heating, avoiding the need for sensitive catalysts or reagents that can introduce variability.
-
Reduced Isomeric Complexity: This pathway directly leads to the desired 3-substituted-1H-1,2,4-triazole, minimizing the formation of complex regioisomers that can plague other heterocyclic syntheses.[7]
Caption: Synthetic pathway for this compound.
Section 2: The Cornerstone of Reproducibility - A Validated Experimental Protocol
Reproducibility begins with a meticulously detailed and well-understood protocol. The following procedure outlines the synthesis of this compound, with explanations for each critical step.
Detailed Step-by-Step Synthesis Protocol:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine isobutyrohydrazide (1.0 eq) and formamide (5.0-10.0 eq).
-
Causality: Using a large excess of formamide ensures it acts as both a reagent and a solvent, driving the reaction to completion.
-
-
Reaction Execution: Heat the reaction mixture to 150-160 °C using a heating mantle with a temperature controller. Maintain this temperature for 4-6 hours.
-
Causality: This temperature provides the necessary activation energy for the cyclocondensation reaction while minimizing thermal degradation of the product. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting hydrazide.
-
-
Reaction Work-up: Allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of cold water (approx. 10 times the volume of the reaction mixture).
-
Causality: This step precipitates the crude product and dissolves the excess formamide and other water-soluble impurities.
-
-
Initial Isolation: If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold water and allow it to air dry. If the product separates as an oil, proceed to extraction.
-
Extraction (for oily products): Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Causality: The organic solvent will dissolve the desired triazole product, separating it from the aqueous phase containing residual formamide and other polar impurities.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Caption: Experimental workflow for reproducible synthesis.
Section 3: Purification - Isolating the Target with Confidence
The purity of the final compound is paramount for its use in any research application. Crude this compound may contain unreacted starting materials or side products. The choice of purification method depends on the physical state and purity of the crude product.[6]
| Purification Method | When to Use | Key Considerations |
| Recrystallization | The crude product is a solid with relatively minor impurities. | Solvent selection is critical. A good solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. Common solvents include ethanol/water or ethyl acetate/hexanes. |
| Column Chromatography | The crude product is an oil, or contains impurities with polarity similar to the product.[6] | Silica gel is the standard stationary phase. An eluent system of ethyl acetate in hexanes or a small percentage of methanol in dichloromethane is often effective. Polarity may require specialized techniques like reverse-phase chromatography.[6] |
Protocol: Recrystallization
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Section 4: The Self-Validating System - Rigorous Characterization
A synthesis is only reproducible if the final product can be definitively identified and its purity confirmed. Spectroscopic analysis provides an unambiguous structural fingerprint.[8][9]
| Property | Expected Value |
| Molecular Formula | C₅H₉N₃[10] |
| Molecular Weight | 111.15 g/mol [10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~1.3-1.4 (d, 6H, -CH(CH₃ )₂), δ ~3.0-3.2 (sept, 1H, -CH (CH₃)₂), δ ~7.9-8.1 (s, 1H, triazole CH ), δ ~10-12 (br s, 1H, NH ) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~22 (CH₃), δ ~27 (CH), δ ~150 (triazole C-H), δ ~165 (triazole C-isopropyl) |
| Mass Spec (ESI+) | m/z = 112.08 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (N-H stretch), ~2970 (C-H stretch), ~1550 (C=N stretch) |
Section 5: Troubleshooting Common Reproducibility Failures
Even with a robust protocol, challenges can arise. Below are common issues and their solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Reaction temperature was too low. 2. Reaction time was insufficient. 3. Starting hydrazide was of poor quality. | 1. Ensure the internal reaction temperature reaches 150-160 °C. 2. Monitor the reaction by TLC and extend the reaction time if necessary. 3. Verify the purity of the starting material or use a fresh batch. |
| Product "Oils Out" During Work-up | 1. Presence of significant impurities depressing the melting point.[6] 2. The product itself may be a low-melting solid or an oil at room temperature.[11] | 1. Purify the crude oil via column chromatography instead of attempting recrystallization. 2. After purification, try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. |
| Multiple Spots on TLC of Purified Product | 1. Incomplete separation during chromatography. 2. Product degradation on silica gel. | 1. Optimize the chromatography eluent system for better separation. 2. Add a small amount of triethylamine (~1%) to the eluent to neutralize acidic sites on the silica gel. |
| Inconsistent Spectroscopic Data | 1. Presence of residual solvent (e.g., formamide, ethyl acetate). 2. Formation of an unexpected isomer or byproduct. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Re-evaluate the reaction conditions and purification. If issues persist, consider an alternative synthetic route. |
Section 6: Comparison with Alternatives - Alkyl vs. Aryl Substitution
To understand the broader context of 1,2,4-triazole synthesis, it is useful to compare the preparation of an alkyl-substituted triazole like our target with an aryl-substituted analogue (e.g., 3-Phenyl-1H-1,2,4-triazole).
-
Starting Materials: The synthesis would be analogous, but would start from benzhydrazide instead of isobutyrohydrazide.
-
Reaction Conditions: The reaction conditions would be very similar, as the core cyclization mechanism is the same.
-
Product Properties & Purification: The primary difference lies in the properties of the final product. 3-Phenyl-1H-1,2,4-triazole is a solid with a higher melting point. It is generally more crystalline and often easier to purify via recrystallization compared to its aliphatic counterparts, which may be oils or low-melting solids. The aromatic ring also significantly alters the compound's electronic properties and solubility, which would be reflected in its spectroscopic data (e.g., aromatic protons in the ¹H NMR spectrum).
This comparison highlights that while the core synthetic strategy is versatile, the nature of the substituent dictates the physical properties and purification strategy, a key consideration for reproducibility.
Conclusion
The reproducible synthesis of this compound is not merely about following a recipe; it is about establishing a holistic and self-validating workflow. By selecting a robust synthetic pathway, adhering to a detailed experimental protocol, applying the appropriate purification strategy, and rigorously characterizing the final product, researchers can eliminate variability and ensure a consistent supply of this valuable chemical building block. This systematic approach underpins the integrity of subsequent scientific investigations and is the true measure of experimental reproducibility.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 23161-10-6 [sigmaaldrich.com]
A Head-to-Head Comparison of Triazole Urea-Based ABHD6 Inhibitors Against Established Standards
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting ABHD6 in the Endocannabinoid System
The endocannabinoid system (ECS) is a critical neuromodulatory network that influences a vast array of physiological processes. A key component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), a lipid signaling molecule that activates cannabinoid receptors CB1 and CB2.[1] The precise regulation of 2-AG signaling is paramount, as its dysregulation is implicated in numerous pathologies, including neuroinflammatory and metabolic diseases.[2][3]
The enzyme α/β-hydrolase domain containing 6 (ABHD6) has emerged as a significant regulator of 2-AG levels.[4] While monoacylglycerol lipase (MAGL) is responsible for the majority of 2-AG hydrolysis in the brain, ABHD6 governs specific pools of 2-AG, particularly in microglia and certain neuronal populations.[1][5] This makes fine-tuned inhibition of ABHD6 a compelling therapeutic strategy, potentially avoiding the side effects associated with complete MAGL blockade, such as CB1 receptor desensitization.[2][6]
A class of 1,2,3-triazole urea-based compounds has been developed as potent and selective irreversible inhibitors of ABHD6.[7] This guide provides a direct comparison of a representative compound from this class, KT203 , with two widely used standards: the carbamate-based inhibitor WWL70 and KT109 , a dual inhibitor of diacylglycerol lipase β (DAGLβ) and ABHD6.
Mechanism of Action: Covalent Modification of the Catalytic Serine
The primary mechanism for the inhibitors discussed is the irreversible covalent modification of the catalytic serine residue (Ser148) within the active site of ABHD6.[1][5] These compounds act as mechanism-based inhibitors, where the electrophilic urea or carbamate moiety is attacked by the nucleophilic serine, forming a stable covalent adduct. This effectively inactivates the enzyme, preventing it from hydrolyzing its substrate, 2-AG. The resulting elevation in 2-AG levels enhances the activation of cannabinoid receptors, modulating downstream signaling pathways.
Caption: Endocannabinoid 2-AG Signaling and ABHD6 Inhibition.
Head-to-Head Performance: A Quantitative Comparison
The efficacy of an enzyme inhibitor is defined not only by its potency but also by its selectivity. In the context of the endocannabinoid system, selectivity against other serine hydrolases involved in lipid signaling, such as MAGL and FAAH, is critical to ensure that the observed biological effects are directly attributable to the inhibition of the target enzyme. The following table summarizes the comparative performance data for KT203, WWL70, and KT109.
| Compound | Scaffold | Target(s) | IC50 (ABHD6) | Selectivity Profile | Key Feature |
| KT203 | 1,2,3-Triazole Urea | ABHD6 | <5 nM (in situ)[7] | Highly selective vs. MAGL, FAAH, and other serine hydrolases[7] | Peripherally restricted in vivo[7] |
| WWL70 | Carbamate | ABHD6 | 70 nM (in vitro)[8][9] | Selective vs. other serine hydrolases[8] | Widely used first-generation standard |
| KT109 | 1,2,3-Triazole Urea | DAGLβ, ABHD6 | 16 nM (in vitro)[10][11] | Potent inhibitor of both DAGLβ and ABHD6[11] | Dual inhibitor, useful for studying combined effects |
Note: IC50 values can vary based on assay conditions (e.g., in vitro vs. in situ). The data presented is for comparative purposes.
Experimental Protocols: Assessing Inhibitor Potency and Selectivity
To ensure the trustworthiness and reproducibility of inhibitor characterization, standardized and robust methodologies are essential. The gold standard for determining the potency and selectivity of serine hydrolase inhibitors in a complex biological sample is Competitive Activity-Based Protein Profiling (ABPP) .
Protocol: Competitive ABPP for IC50 Determination in situ
This protocol describes the treatment of live cells with the inhibitor prior to lysis, providing a more physiologically relevant measure of potency.
Rationale for Experimental Choices:
-
Live Cell Incubation: Assessing inhibitor activity in intact cells accounts for factors like cell permeability and target engagement in a native environment.
-
Broad-Spectrum ABP Probe: A fluorophosphonate (FP)-based probe (e.g., FP-Rhodamine) is used, which covalently labels the active site of a wide range of serine hydrolases. This allows for the simultaneous assessment of inhibitor potency on the target (ABHD6) and selectivity against numerous off-targets in a single experiment.
-
SDS-PAGE and In-Gel Fluorescence: This provides a straightforward and robust readout. The disappearance of a fluorescent band corresponding to the molecular weight of ABHD6 indicates successful inhibition.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line endogenously expressing ABHD6 (e.g., Neuro2a mouse neuroblastoma cells) to ~80-90% confluency.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (KT203, WWL70, KT109) in DMSO. The final DMSO concentration in the cell media should be kept constant and low (<0.5%).
-
Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitors for a defined period (e.g., 1 hour) at 37°C. Include a vehicle-only (DMSO) control.
-
Cell Lysis: After incubation, wash the cells with cold PBS, and then lyse them in a suitable buffer (e.g., Tris-buffered saline) via sonication.
-
Proteome Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) and normalize all samples to the same concentration.
-
ABP Probe Labeling: Add the FP-Rhodamine activity-based probe to each lysate at a final concentration of 1 µM. Incubate for 30 minutes at room temperature.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled serine hydrolases by scanning the gel using a fluorescence gel scanner (e.g., excitation/emission ~532/580 nm).
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to ABHD6 (~34 kDa). Plot the remaining ABHD6 activity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for Competitive Activity-Based Protein Profiling.
Discussion: Interpreting the Comparative Data
The data clearly positions the 1,2,3-triazole urea KT203 as a highly potent and selective tool for the study of ABHD6. Its sub-nanomolar potency in a cellular context represents a significant improvement over the first-generation standard, WWL70 . This enhanced potency allows for the use of lower concentrations in experiments, minimizing the risk of off-target effects.
The high selectivity of KT203 is a critical advantage. Unlike KT109 , which potently inhibits both DAGLβ (an enzyme that synthesizes 2-AG) and ABHD6 (an enzyme that degrades 2-AG), KT203 allows for the specific interrogation of the consequences of blocking 2-AG degradation by ABHD6 alone.[11] This makes it an ideal probe for dissecting the specific roles of ABHD6 in cellular signaling.
Conclusion
While WWL70 remains a useful and historically important standard for ABHD6 inhibition, the 1,2,3-triazole urea scaffold, represented here by KT203, offers superior potency and selectivity. For researchers seeking to specifically probe the function of ABHD6 with high precision, particularly in distinguishing central versus peripheral roles, the advanced triazole urea inhibitors are the tools of choice. The dual inhibitor KT109 serves a different but equally important purpose for studying the combined effects of modulating 2-AG synthesis and degradation. The selection of an appropriate inhibitor should therefore be guided by the specific biological question being addressed, with a clear understanding of the potency and selectivity profiles detailed in this guide.
References
- 1. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 3. Therapeutic potential of targeting α/β-Hydrolase domain-containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. KT-109 | DAGLβ inhibitor | Probechem Biochemicals [probechem.com]
- 11. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Isopropyl-1H-1,2,4-triazole
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required for handling 3-Isopropyl-1H-1,2,4-triazole (CAS No: 23161-10-6). The protocols herein are designed to be a self-validating system, grounded in authoritative safety data to build a foundation of trust and confidence in your laboratory practices.
Hazard Profile: The "Why" Behind the "What"
Understanding the intrinsic hazards of a chemical is the critical first step in establishing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific risks that directly inform our PPE choices.[1] The compound presents a triad of primary hazards: skin irritation, serious eye irritation, and respiratory tract irritation.[1]
These are not abstract warnings; they are predictable chemical interactions. The triazole moiety and isopropyl group can interact with biological tissues, leading to the observed irritation. Therefore, our goal is to create impermeable barriers for all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement Code | Description | Signal Word |
|---|---|---|---|
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation | Warning |
Source: ECHA C&L Inventory[1]
The Hierarchy of Controls: PPE as the Final Guardian
In laboratory safety, PPE is essential, but it is the last line of defense.[2] The most effective safety protocols prioritize the elimination or control of hazards at their source. Before you even select your gloves, you must ensure higher-level controls are in place.
-
Engineering Controls : These are your primary, most critical safeguards. For this compound, which can cause respiratory irritation and may be a dust, all weighing and handling operations must be conducted within a certified chemical fume hood or a glove box.[3][4] This physically contains the substance, protecting the user and the lab environment.
-
Administrative Controls : These are the procedures and work practices you follow, such as minimizing the quantities of the chemical handled, receiving proper training, and ensuring emergency equipment like safety showers and eyewash stations are readily accessible.[5]
-
Personal Protective Equipment (PPE) : This is the barrier between you and the chemical, used in conjunction with the controls above. The remainder of this guide focuses on the correct selection and use of PPE.
Mandatory PPE Protocol for this compound
The precautionary statement P280—"Wear protective gloves/protective clothing/eye protection/face protection"—serves as our foundational directive.[1][6][7] Let's dissect this into a practical, actionable protocol.
Eye and Face Protection: Shielding from Ocular Hazards
Because this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][8]
-
Minimum Requirement : ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for handling small quantities in a controlled setting.
-
Recommended Standard : For preparing solutions, transfers, or any activity with a splash potential, you must upgrade to tight-sealing chemical splash goggles.[5]
-
Maximum Protection : When handling larger volumes or during procedures with a significant risk of splashing, a full-face shield should be worn over chemical splash goggles. A face shield alone does not provide adequate protection.[2]
Skin and Body Protection: An Impermeable Barrier
Direct contact causes skin irritation, so comprehensive skin protection is mandatory.[1][8]
-
Gloves :
-
Material : Standard nitrile examination gloves (check for a minimum thickness, e.g., 4 mil) are generally appropriate for incidental contact. Always check the manufacturer's compatibility chart, especially if using solvents.
-
Integrity : Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Technique : Use the double-gloving technique for added protection during high-risk procedures. Ensure the cuff of the outer glove extends over the cuff of your lab coat sleeve.[2] Change gloves immediately if you suspect contamination, and always change them after no more than 60 minutes of use to prevent potential permeation.[2]
-
-
Lab Coat/Gown :
-
A clean, buttoned lab coat is required for all procedures to protect your skin and personal clothing.
-
For tasks involving larger quantities or a higher risk of splashes, a chemically resistant gown or apron should be worn over the lab coat.
-
Respiratory Protection: When Engineering Controls Need Backup
The primary method to prevent respiratory irritation is to handle this compound within a fume hood.[3][9]
-
Standard Operations : No respiratory protection is typically needed when all work is conducted inside a properly functioning chemical fume hood.
-
Emergency or Maintenance Scenarios : If you must handle the material outside of a fume hood (e.g., during a large spill cleanup or maintenance), or if ventilation is inadequate, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is necessary to protect against airborne dust.[3][4][5] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.
PPE Selection Matrix by Task
To provide immediate, actionable guidance, the following table summarizes the required PPE based on the operational task.
Table 2: Task-Based PPE Requirements
| Task | Scale | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid | Milligrams to Grams | Chemical Splash Goggles | Nitrile Gloves, Lab Coat | Not required inside a fume hood. |
| Solution Preparation | Dilute to Concentrated | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves, Lab Coat | Not required inside a fume hood. |
| Large-Scale Synthesis | >100g | Chemical Splash Goggles & Face Shield | Chemically Resistant Gloves, Chemical Gown | Not required inside a fume hood. |
| Spill Cleanup | Any | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves, Chemical Gown | Required (Particulate Respirator, e.g., N95/P100) |
Procedural Workflow: Donning and Doffing PPE
Proper procedure is as important as the equipment itself. The following workflow minimizes the risk of cross-contamination.
Caption: PPE Donning and Doffing Workflow to Prevent Contamination.
Step-by-Step Doffing (Removal) Protocol
-
Remove Outer Gloves (if double-gloved) : Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Remove Gown/Lab Coat : Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and place it in the designated waste container.
-
Remove Eye/Face Protection : Handle by the head strap or earpieces. Place in a designated area for decontamination.
-
Remove Inner Gloves : Follow the same procedure as in step 1.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.
Decontamination and Disposal
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Gloves and Gowns : Place immediately into a designated, sealed hazardous waste container. Do not reuse disposable PPE.
-
Reusable PPE : Goggles and face shields must be decontaminated according to your institution's standard operating procedures.
-
Waste Disposal : All chemical waste and contaminated disposables must be disposed of through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[5]
By integrating this expert-level understanding of the hazards with meticulous, procedure-driven use of PPE, you establish a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pppmag.com [pppmag.com]
- 3. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
